(E)-4-Hydroxytamoxifen-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-FUYVPVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157698-32-3 | |
| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (E)-4-Hydroxytamoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Hydroxytamoxifen-d5, a deuterated internal standard crucial for the accurate quantification of the active tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900), in various biological matrices. This document outlines a probable synthetic route, detailed experimental protocols, and robust characterization methodologies.
Introduction
(E)-4-Hydroxytamoxifen, along with its more active Z-isomer, is a critical metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. Due to its potent antiestrogenic effects, accurate quantification of 4-hydroxytamoxifen is paramount in pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high precision and accuracy in these measurements.[1] This guide details a feasible synthetic pathway and the necessary characterization techniques to ensure the identity, purity, and stability of this essential analytical standard.
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-stage process: first, the synthesis of the deuterated precursor, propiophenone-d5, followed by a McMurry coupling reaction with 4,4'-dihydroxybenzophenone (B132225). This coupling reaction typically yields a mixture of (E) and (Z) isomers, which then requires purification to isolate the desired (E)-isomer.
Proposed Synthesis of Propiophenone-d5
A plausible route to propiophenone-d5 involves the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride-d5.
Reaction:
McMurry Coupling Reaction
The core of the synthesis involves the titanium-mediated reductive coupling of 4,4'-dihydroxybenzophenone and the deuterated ketone, propiophenone-d5.[2][3] This reaction generates the carbon-carbon double bond, forming the tamoxifen backbone.
Reaction:
Isomer Separation
The McMurry reaction produces a mixture of the geometric (E) and (Z) isomers. Separation of these isomers is critical and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Experimental Protocols
Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 (Mixture of Isomers)
Materials:
-
4,4'-dihydroxybenzophenone
-
Propiophenone-d5
-
Zinc dust (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and zinc dust. Cool the suspension to 0°C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours. The formation of the active low-valent titanium species is indicated by a change in color to black.
-
McMurry Coupling: In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 equivalent) and propiophenone-d5 (1.0 equivalent) in anhydrous THF. Add this solution of ketones to the prepared titanium reagent mixture.
-
Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a cold aqueous solution of HCl. This will dissolve the titanium salts. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z)-4-Hydroxytamoxifen-d5.[2]
Purification of this compound by RP-HPLC
Materials:
-
Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or orthophosphoric acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v TFA).[2][4] Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Separation: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved. Inject the prepared sample. Employ a gradient elution method, gradually increasing the proportion of the organic solvent, to effectively separate the (E) and (Z) isomers.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at a wavelength of 275 nm.[4] Collect the fractions corresponding to the peak of the (E)-isomer.
-
Final Processing: Combine the collected fractions containing the pure (E)-isomer and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.
Characterization
Thorough characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final product and to confirm the separation of the (E) and (Z) isomers.
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5mM triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.3) (43:57, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm[4] |
| Column Temperature | Ambient |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₆H₂₄D₅NO₂[1] |
| Formula Weight | 392.6[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 393.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR and ¹³C NMR Data (in a suitable deuterated solvent like DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 | m |
| -OCH₂- | ~4.0 | t | |
| -NCH₂- | ~2.7 | t | |
| -N(CH₃)₂ | ~2.2 | s | |
| Ethyl Group (deuterated) | Absent | - | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 | - |
| -OCH₂- | ~66 | - | |
| -NCH₂- | ~58 | - | |
| -N(CH₃)₂ | ~45 | - | |
| Ethyl Group (deuterated) | ~29 (CD₂), ~13 (CD₃) | m |
Note: Predicted chemical shifts are based on data for the non-deuterated compound and are subject to solvent effects and the influence of deuterium.
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
Conclusion
The synthesis and rigorous characterization of this compound are fundamental for its application as a reliable internal standard in quantitative bioanalysis. The proposed synthetic route, based on the well-established McMurry coupling reaction, provides a viable pathway to obtain this deuterated analog. Subsequent purification by RP-HPLC and comprehensive characterization using HPLC, mass spectrometry, and NMR spectroscopy are essential to ensure the final product meets the high standards of purity and identity required for its intended use in regulated and research environments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
(E)-4-Hydroxytamoxifen-d5: A Technical Guide to its Mechanism of Action on Estrogen Receptors
(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely prescribed breast cancer drug tamoxifen, is a cornerstone in endocrine therapy. Its deuterated isotopologue, (E)-4-Hydroxytamoxifen-d5, serves as a critical tool in pharmacokinetic and metabolic studies. As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex, tissue-specific pharmacological profile, functioning as either an antagonist or a partial agonist of the estrogen receptor (ER).[1][2] This dual activity is fundamental to its therapeutic efficacy in estrogen receptor-positive (ER+) breast cancer and its distinct side-effect profile.[1] This technical guide provides a comprehensive examination of the molecular mechanisms underlying the action of this compound on estrogen receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action: A Tale of Two Receptors and Many Cofactors
This compound exerts its primary effects through competitive binding to the two main estrogen receptor subtypes, ERα and ERβ.[1] Its binding affinity for these receptors is notably high, comparable to the endogenous ligand 17β-estradiol and significantly greater—25 to 100 times more potent—than its parent compound, tamoxifen.[1][3]
Upon binding, 4-OHT induces a unique conformational change in the estrogen receptor, distinct from that induced by estradiol (B170435).[1] This altered three-dimensional structure of the receptor is the lynchpin of its SERM activity. It dictates the subsequent interaction of the receptor with a vast array of co-regulator proteins, specifically co-activators and co-repressors. The cellular balance of these co-regulators in a given tissue ultimately determines whether 4-OHT will elicit an estrogenic (agonist) or anti-estrogenic (antagonist) response.[1][4][5][6]
In breast tissue, for instance, the 4-OHT-ER complex preferentially recruits co-repressors, leading to the inhibition of transcription of estrogen-responsive genes that drive cell proliferation.[1] Conversely, in tissues like the endometrium and bone, the same complex can recruit co-activators, resulting in partial agonist effects.[7][8] This tissue-specific action is also influenced by the specific promoter regions of the target genes.[9]
Beyond the classical nuclear ER-mediated signaling, 4-OHT can also trigger ER-independent pathways, including the induction of programmed cell death through mechanisms that may not require estrogen receptors.[10]
Quantitative Analysis of Binding Affinity
The potency of this compound is underscored by its high binding affinity for estrogen receptors. The following tables summarize key binding parameters from various studies.
| Receptor Target | Ligand | Parameter | Value | Cell/System | Reference |
| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen (B85900) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [3] |
| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [3] |
| Estrogen Receptor | (Z)-4-Hydroxytamoxifen | IC50 ([3H]oestradiol binding) | 3.3 nM | Not specified | [11] |
| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 nM | In vitro | [12][13] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 nM | In vitro | [12][13] |
Signaling Pathways and Molecular Interactions
The intricate mechanism of 4-OHT action can be visualized through its signaling pathways.
Caption: this compound modulation of estrogen receptor signaling.
Experimental Protocols
1. Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Objective: To determine the relative binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.[14]
-
Materials:
-
Procedure:
-
A constant amount of the receptor preparation is incubated with a fixed concentration of [3H]-17β-estradiol.
-
Increasing concentrations of unlabeled this compound are added to the incubation tubes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.[14]
2. Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of gene transcription.
Caption: Workflow for an estrogen receptor reporter gene assay.
Detailed Methodology:
-
Objective: To quantify the agonist or antagonist activity of this compound on estrogen receptor-mediated gene transcription.[15][16]
-
Materials:
-
Cell Line: A suitable cell line expressing ERα or ERβ (e.g., MCF-7, T-47D, or engineered HEK293 cells).[15][16]
-
Plasmids: An expression vector for the desired ER subtype and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[15][17]
-
Test Compound: this compound.
-
-
Procedure:
-
Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
Transfected cells are treated with various concentrations of this compound, either alone (to test for agonist activity) or in the presence of a fixed concentration of estradiol (to test for antagonist activity).
-
After an incubation period, cells are lysed.
-
The activity of the reporter enzyme is measured (e.g., by adding a substrate that produces a luminescent or colorimetric signal).
-
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
3. Co-Immunoprecipitation (Co-IP) Assay
This technique is used to investigate the interaction between the estrogen receptor and its co-regulator proteins in the presence of a ligand.
Caption: Workflow for a co-immunoprecipitation assay.
Detailed Methodology:
-
Objective: To determine whether this compound promotes the association of co-activators or co-repressors with the estrogen receptor.[4][18]
-
Materials:
-
Cell Line: Cells endogenously or exogenously expressing ER and the co-regulator of interest (e.g., SRC-1 or SMRT).[4]
-
Antibodies: A primary antibody specific for the estrogen receptor and a primary antibody for the co-regulator. Secondary antibodies for Western blotting.
-
Protein A/G Beads: For immunoprecipitation.
-
-
Procedure:
-
Cells are treated with this compound, estradiol (as a positive control for co-activator binding), or a vehicle control.
-
Cells are lysed to release proteins.
-
The cell lysate is incubated with an antibody against the estrogen receptor.
-
Protein A/G beads are added to pull down the antibody-ER complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
A Western blot is performed using an antibody against the co-regulator to detect its presence in the immunoprecipitated complex.
-
Conclusion
This compound is a potent selective estrogen receptor modulator whose mechanism of action is a paradigm of tissue-specific gene regulation. Its high affinity for estrogen receptors, coupled with its ability to induce a unique receptor conformation, allows for the differential recruitment of co-activators and co-repressors. This intricate interplay of factors dictates its therapeutic efficacy as an antagonist in breast cancer and its partial agonist activities in other tissues. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other SERMs, facilitating further advancements in endocrinology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 17 beta-estradiol- and 4-hydroxytamoxifen-induced transactivation in breast, endometrial and liver cancer cells is dependent on ER-subtype, cell and promoter context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reporter gene assay demonstrates functional differences in estrogen receptor activity in purified breast cancer cells: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of 4-Hydroxytamoxifen for Research: An In-Depth Technical Guide
Executive Summary: 4-Hydroxytamoxifen (B85900) (4-OHT), the primary active metabolite of Tamoxifen (B1202), is a potent Selective Estrogen Receptor Modulator (SERM) central to breast cancer therapy and research. Its efficacy is rooted in its high binding affinity for the estrogen receptor (ER), far exceeding that of the parent drug. To elucidate its complex pharmacology, including metabolism, pharmacokinetics, and mechanism of action, researchers rely on isotopically labeled analogs. This guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled 4-OHT, tailored for researchers, scientists, and drug development professionals. It details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways using Graphviz diagrams.
Introduction to 4-Hydroxytamoxifen and Isotopic Labeling
4-Hydroxytamoxifen is a non-steroidal antiestrogen (B12405530) that functions by competitively binding to estrogen receptors in target tissues, most notably in breast cancer cells. This interaction modulates the expression of estrogen-dependent genes, leading to a reduction in cell proliferation. The biotransformation of Tamoxifen to 4-OHT is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[1][2]
Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotope. For 4-OHT, stable isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are invaluable. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass. This property makes them exceptional tracers for:
-
Quantitative Bioanalysis: Serving as ideal internal standards in isotope dilution mass spectrometry for accurate quantification in complex biological matrices.[3][4]
-
Metabolic Studies: Tracing the metabolic fate of 4-OHT and identifying its downstream metabolites.[5][6]
-
Receptor Binding Assays: Investigating the kinetics and dynamics of the 4-OHT-ER interaction.[7]
Synthesis of Isotopically Labeled 4-Hydroxytamoxifen
The synthesis of 4-OHT analogs typically employs methods like the McMurry reaction.[8] Isotopic labels are introduced by using a labeled precursor during the synthesis. Deuterium labeling is the most common for use as an internal standard in mass spectrometry.
General Synthetic Strategy: Deuterium Labeling
A common strategy for synthesizing deuterium-labeled 4-OHT involves the McMurry coupling of a ketone and an ester, where one of the precursors contains the isotopic label. For instance, using a deuterated propiophenone (B1677668) allows the introduction of deuterium atoms onto the ethyl side chain of the final 4-OHT molecule.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of labeled 4-hydroxytamoxifen, starting from labeled and unlabeled precursors.
Caption: General workflow for synthesizing labeled 4-hydroxytamoxifen.
Experimental Protocols
The following is a representative protocol for the synthesis and purification of deuterium-labeled 4-hydroxytamoxifen, based on established chemical principles.[8]
Protocol: Synthesis of d5-(Z)-4-Hydroxytamoxifen
This protocol outlines the synthesis using d5-propiophenone to label the terminal phenyl ring of the butenyl side chain.
Materials:
-
d5-Propiophenone (deuterated precursor)
-
Titanium tetrachloride (TiCl₄)
-
Zinc (Zn) dust
-
Dry Tetrahydrofuran (THF)
-
Aqueous Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Low-Valent Titanium Reagent:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Zinc dust (4.0 eq).
-
Add dry THF and cool the suspension to 0°C.
-
Slowly add Titanium tetrachloride (2.0 eq) dropwise. The mixture will exotherm and turn from yellow to black.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to form the active low-valent titanium species.
-
-
McMurry Coupling Reaction:
-
Cool the black titanium suspension back to 0°C.
-
In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) and d5-propiophenone (1.1 eq) in dry THF.
-
Add the solution of ketones to the titanium reagent mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup and Purification:
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into an aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product will be a mixture of (E)- and (Z)-isomers of d5-4-hydroxytamoxifen.
-
-
Isomer Separation:
-
Purify the crude product and separate the (Z)-isomer (the more active form) from the (E)-isomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the structure, isotopic enrichment, and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: 4-Hydroxytamoxifen Signaling
4-OHT exerts its primary effects through the nuclear estrogen receptor signaling pathway. As a SERM, its action is tissue-specific, acting as an antagonist in breast tissue while potentially having agonist effects elsewhere.
Caption: Signaling pathway of 4-hydroxytamoxifen in breast cancer cells.
Applications of Labeled 4-Hydroxytamoxifen in Research
Isotopically labeled 4-OHT is a versatile tool with numerous applications in preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of tamoxifen by isolated rat hepatocytes. Identification of the glucuronide of 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Understanding the Kinetic Isotope Effect of (E)-4-Hydroxytamoxifen-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-4-Hydroxytamoxifen is a critical active metabolite of the widely used breast cancer drug, tamoxifen (B1202). The metabolic stability of this compound is of significant interest in drug development. Isotopic labeling, specifically the replacement of hydrogen with deuterium (B1214612) to create (E)-4-Hydroxytamoxifen-d5, is a strategy employed to potentially alter metabolic pathways and enhance pharmacokinetic properties through the kinetic isotope effect (KIE). This technical guide provides an in-depth analysis of the core principles of the KIE in the context of this compound metabolism. It synthesizes available data on the metabolic pathways of 4-hydroxytamoxifen (B85900), details relevant experimental protocols, and critically evaluates the expected KIE based on current scientific understanding. While direct comparative kinetic data for the 4-hydroxylation of (E)-4-Hydroxytamoxifen and its d5 analogue is not extensively available in published literature, this guide offers a robust framework for understanding and predicting the metabolic fate of this deuterated compound.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the deuterium KIE is of particular interest. The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a slower rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.
Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the metabolism of a drug, potentially leading to:
-
Improved pharmacokinetic profiles
-
Increased drug exposure
-
Reduced formation of toxic metabolites
-
More favorable dosing regimens
Metabolic Pathways of 4-Hydroxytamoxifen
Tamoxifen is a prodrug that undergoes extensive metabolism to form more active metabolites. The 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen is a crucial activation step, as 4-hydroxytamoxifen has a much higher affinity for the estrogen receptor than the parent drug.
The primary enzyme responsible for the 4-hydroxylation of tamoxifen is Cytochrome P450 2D6 (CYP2D6) . Other enzymes, including CYP2C9 and CYP3A4 , may also contribute to a lesser extent.[1][2]
The metabolic conversion of tamoxifen to its active metabolites can be visualized in the following pathway:
The Kinetic Isotope Effect in the Context of this compound
The commercially available this compound is typically deuterated on the ethyl group. Research on [D5-ethyl]tamoxifen has shown a significant kinetic isotope effect for α-hydroxylation, a metabolic pathway that occurs on the ethyl group. This deuteration leads to a notable reduction in the formation of α-hydroxytamoxifen, a metabolite associated with genotoxicity.[3][4][5][6][7]
However, the same studies that demonstrated a significant KIE for α-hydroxylation found that the formation of 4-hydroxytamoxifen was not significantly affected by deuteration on the ethyl group.[3][4][5][6][7] This is because the 4-hydroxylation reaction occurs on the phenyl ring, and the C-H bonds on the ethyl group are not broken during this specific metabolic transformation.
For a KIE to be observed, the deuterated C-H bond must be directly involved in the rate-determining step of the reaction. In the case of 4-hydroxylation, the reaction proceeds via an electrophilic attack on the aromatic ring. The cleavage of the C-H bond at the site of hydroxylation is generally not the rate-limiting step in aromatic hydroxylation reactions catalyzed by CYP enzymes.[1][8][9] Therefore, a significant KIE for the 4-hydroxylation of (E)-4-Hydroxytamoxifen is not expected when the deuterium atoms are located on the ethyl group.
The logical relationship for the expected kinetic isotope effect can be summarized as follows:
Quantitative Data and Experimental Protocols
While direct comparative quantitative data on the metabolism of (E)-4-Hydroxytamoxifen versus its d5 analog is scarce in the literature, the following tables summarize the known information regarding the metabolism of tamoxifen and the principles of KIE.
Table 1: Enzymes Involved in 4-Hydroxylation of Tamoxifen
| Enzyme Family | Specific Enzyme | Role in 4-Hydroxylation | Reference |
| Cytochrome P450 | CYP2D6 | Primary metabolizing enzyme | [2] |
| Cytochrome P450 | CYP2C9 | Minor contribution | [2] |
| Cytochrome P450 | CYP3A4 | Minor contribution | [2] |
Table 2: Expected Kinetic Isotope Effect for this compound Metabolism
| Metabolic Pathway | Site of Deuteration | C-H Bond Cleavage in RDS? | Expected KIE |
| α-Hydroxylation | Ethyl Group | Yes | Significant |
| 4-Hydroxylation | Ethyl Group | No | Negligible |
| 4-Hydroxylation | Phenyl Ring | Unlikely | Negligible to small |
Experimental Protocols
The determination of the kinetic isotope effect on drug metabolism typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes. A general workflow for such an experiment is outlined below.
Detailed Methodologies:
-
Incubation with Human Liver Microsomes: Pooled human liver microsomes are incubated with the test compounds ((E)-4-Hydroxytamoxifen and this compound) at various concentrations. The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C. Aliquots are taken at different time points and the reaction is stopped by adding a quenching solvent.
-
LC-MS/MS Analysis: The samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound and the formation of metabolites. Deuterated internal standards are used for accurate quantification.
-
Enzyme Kinetics: The rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.
-
Competitive vs. Non-competitive Assays: The KIE can be determined using either competitive or non-competitive experiments. In a competitive experiment, a mixture of the deuterated and non-deuterated compounds is incubated, and the ratio of the metabolites is measured. In a non-competitive experiment, the kinetics of the two compounds are determined in separate incubations.
Conclusion
The strategic deuteration of drug candidates holds promise for improving their metabolic properties. In the case of this compound, where deuteration is on the ethyl group, a significant kinetic isotope effect is observed for α-hydroxylation, a pathway associated with the formation of a genotoxic metabolite. However, based on the established mechanisms of aromatic hydroxylation by cytochrome P450 enzymes, a significant kinetic isotope effect for the therapeutically important 4-hydroxylation pathway is not expected.
This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and predict the metabolic fate of this compound. While direct quantitative comparisons are lacking in the current literature, the principles outlined here, along with the provided experimental frameworks, offer a clear path for future investigations into the kinetic isotope effect of this and other deuterated compounds. Further experimental studies are warranted to definitively quantify the kinetic parameters and confirm the predicted negligible KIE for the 4-hydroxylation of this compound.
References
- 1. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 4. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of chemical mechanism and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of (E)-4-Hydroxytamoxifen-d5 in DMSO: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of (E)-4-Hydroxytamoxifen-d5 in dimethyl sulfoxide (B87167) (DMSO), a critical aspect for researchers, scientists, and drug development professionals. Ensuring the integrity of this compound in solution is paramount for the accuracy and reproducibility of experimental results.
Executive Summary
This compound, a deuterated active metabolite of tamoxifen (B1202), is a vital tool in preclinical research. Its solubility and stability in DMSO, a common solvent for in vitro studies, directly impact its biological activity and the reliability of experimental outcomes. This guide offers a comprehensive overview of its solubility characteristics, stability considerations, recommended storage and handling protocols, and detailed experimental procedures for stability assessment. Furthermore, it visualizes the key signaling pathways influenced by 4-Hydroxytamoxifen and outlines the experimental workflows for its analysis.
Solubility of 4-Hydroxytamoxifen Isomers in DMSO
| Compound/Isomer | Solvent | Solubility |
| (E/Z)-4-hydroxy Tamoxifen | DMSO | ~2 mg/mL[1] |
| (Z)-4-Hydroxytamoxifen | DMSO | Soluble to 100 mM |
| (E/Z)-4-hydroxy Tamoxifen-d5 | DMSO | Soluble[2] |
| (Z)-4-Hydroxy Tamoxifen-d5 | DMSO | 100 mg/mL (254.75 mM)[3] |
It is crucial to note that the use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product. Therefore, it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]
Stability of this compound in DMSO
The stability of 4-Hydroxytamoxifen in DMSO is a multifaceted issue encompassing isomerization, chemical degradation, and physical precipitation.
Isomerization: In solution, (E)- and (Z)-4-Hydroxytamoxifen can interconvert, eventually reaching an equilibrium with a ratio of approximately 1:1.[4] This isomerization is a critical factor to consider as the (Z)-isomer is generally considered more biologically active.
Chemical Stability: When stored properly, 4-Hydroxytamoxifen solutions in DMSO are stable for extended periods. General recommendations suggest that stock solutions can be stable for months at -20°C.[5] For longer-term storage, -80°C is recommended, with stability reported for up to one year.[3] Key factors influencing chemical stability include:
-
Temperature: Lower temperatures (-20°C to -80°C) are crucial for minimizing degradation.
-
Light: Exposure to light can promote degradation and isomerization. Solutions should be stored in light-protected containers (e.g., amber vials).
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5] Studies have shown no significant compound loss after 11 freeze/thaw cycles for many compounds in DMSO.[6]
Physical Stability: Precipitation of 4-Hydroxytamoxifen from DMSO solutions, especially at low temperatures, can occur over time. If precipitation is observed, the solution can be gently warmed (e.g., to 37°C) and vortexed to redissolve the compound.[5]
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.
-
Dispense the stock solution into single-use aliquots in light-protected vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing Long-Term Stability
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in DMSO.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Aliquot the solution into multiple amber vials for each storage condition and time point.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Sample Analysis (LC-MS/MS):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the sample for analysis by diluting it to a suitable concentration for the LC-MS/MS system.
-
Use a validated LC-MS/MS method to quantify the concentration of this compound. The method should be able to separate the (E) and (Z) isomers.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.
-
Monitor the formation of any degradation products and the change in the (E)/(Z) isomer ratio over time.
-
Visualizing Key Concepts
Signaling Pathways of 4-Hydroxytamoxifen
Caption: Simplified overview of 4-Hydroxytamoxifen's dual signaling mechanisms.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for conducting a comprehensive stability study.
Conclusion
The effective use of this compound in research hinges on a thorough understanding of its solubility and stability in DMSO. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their stock solutions, leading to more reliable and reproducible experimental data. Careful consideration of storage conditions, particularly temperature and light exposure, along with the potential for isomerization and precipitation, is essential for maintaining the compound's biological activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization and purity assessment of (E)-4-Hydroxytamoxifen-d5. It includes a summary of typical data found on a Certificate of Analysis, detailed experimental protocols for characterization, and an illustration of its primary mechanism of action.
Introduction
(E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-Hydroxytamoxifen (B85900) (4-OHT), the active metabolite of the widely used breast cancer drug, Tamoxifen (B1202).[1] While the (Z)-isomer is generally considered the more biologically active form, both isomers are relevant in research and clinical monitoring.[2] 4-OHT exhibits a significantly higher affinity for the estrogen receptor (ER) than Tamoxifen itself, making it a potent antagonist in ER-positive breast cancer cells.[1][3] The deuterated form, this compound, is frequently used as an internal standard for the quantification of 4-Hydroxytamoxifen in biological samples by mass spectrometry.[4]
Certificate of Analysis and Purity Data
The following tables summarize typical analytical data for deuterated 4-Hydroxytamoxifen. Note that this data is representative and may vary between different lots and suppliers. The example data is primarily based on a Certificate of Analysis for the (Z)-isomer, which is more commonly characterized in detail.
General Properties
| Property | Value |
| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol |
| Synonyms | Afimoxifene-d5, 4-OHT-d5 |
| Molecular Formula | C₂₆H₂₄D₅NO₂ |
| Molecular Weight | 392.54 g/mol [5] |
| Appearance | White to Off-White Solid[5] |
| Solubility | Soluble in Methanol, DMSO, and Ethanol[2][4][6] |
| Storage | -20°C, Inert atmosphere, Protected from light[5] |
Analytical Data
| Test | Specification | Result |
| HPLC Purity | >95% | 99.78% (at 200 nm)[5] |
| NMR | Conforms to Structure | Conforms[5] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms[5] |
| Isotopic Purity | >95% | >99.9%[5] |
| Deuterated Forms | ≥99% (d₁-d₅) | d₅ = 99.99%[4][5] |
Experimental Protocols
Accurate characterization and purity assessment of this compound are critical for its use in research. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for determining the purity of tamoxifen and its metabolites.[7][8]
-
Objective: To separate and quantify this compound from its (Z)-isomer and other impurities.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[7][9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 266 nm.[9]
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase or a suitable solvent.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Elute the components isocratically or with a gradient program.
-
Monitor the absorbance at the specified wavelength.
-
Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity for both identifying the compound and quantifying it in complex matrices like plasma.[10][11][12]
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to quantify it at low concentrations.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of isomers.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion [M+H]⁺: m/z 393.3 (for the d5 isotopologue).
-
Product Ions: Fragmentation of the precursor ion will yield specific product ions. For non-deuterated 4-hydroxytamoxifen, a prominent product ion is m/z 72.[12] Similar fragmentation would be expected for the deuterated analog.
-
-
Procedure:
-
The sample is injected into the LC system.
-
After chromatographic separation, the eluent is introduced into the ESI source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored for selective and sensitive quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure and for determining the isomeric configuration.[13]
-
Objective: To confirm the molecular structure, verify the position of the deuterium (B1214612) labels, and differentiate between the (E) and (Z) isomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as Methanol-d4 or DMSO-d6.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of proton atoms. The absence of signals in the ethyl group region would confirm deuterium incorporation.
-
¹³C NMR: Shows the chemical environment of the carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide definitive structural assignment.
-
-
Procedure:
-
Acquire the desired NMR spectra.
-
Process the data (Fourier transformation, phase and baseline correction).
-
Analyze the chemical shifts, coupling constants, and correlations to confirm that the spectrum is consistent with the structure of this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analytical characterization of this compound.
Signaling Pathway
Caption: Mechanism of action of 4-Hydroxytamoxifen as an Estrogen Receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: A Technical Guide to the Prospective Biological Activity of Deuterated 4-Hydroxytamoxifen
For Immediate Release
This technical guide explores the anticipated biological activity of deuterated 4-hydroxytamoxifen (B85900), a molecule of significant interest for researchers, scientists, and professionals in drug development. While direct experimental data on deuterated 4-hydroxytamoxifen is not yet available in published literature, this document provides a comprehensive overview based on the well-established principles of drug deuteration and the known biological profile of its non-deuterated counterpart, 4-hydroxytamoxifen. By leveraging existing knowledge, we can project the potential advantages of deuteration in enhancing the therapeutic index of this pivotal cancer therapy.
Introduction: The Significance of 4-Hydroxytamoxifen and the Promise of Deuteration
Tamoxifen is a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is largely dependent on its metabolic conversion to active metabolites, with 4-hydroxytamoxifen (4-OHT) being a principal contributor due to its significantly higher binding affinity for the estrogen receptor—up to 100 times greater than the parent drug.[2]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to improve the pharmacokinetic and metabolic profiles of molecules.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This "kinetic isotope effect" can slow down drug metabolism, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile.[4] The successful clinical application of this strategy is exemplified by FDA-approved deuterated drugs like deutetrabenazine.[5][6]
This guide will first detail the established biological activity of 4-hydroxytamoxifen and then extrapolate the likely consequences of deuteration at key metabolic sites.
The Biological Landscape of 4-Hydroxytamoxifen
4-Hydroxytamoxifen exerts its primary anticancer effect by competitively binding to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in breast cancer cells.[1] Its biological activity is multifaceted, involving both estrogen receptor-dependent and -independent pathways.
Quantitative Biological Activity of 4-Hydroxytamoxifen
The following tables summarize key quantitative data on the biological activity of non-deuterated 4-hydroxytamoxifen.
| Parameter | Value | Cell Line/System | Reference |
| Estrogen Receptor Binding Affinity | |||
| Relative Binding Affinity vs. Estradiol | ~100% | Rat Uterine Cytosol | [7] |
| Relative Binding Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [7] |
| In Vitro Antiproliferative Activity | |||
| IC50 vs. MCF-7 (ER+) cells | Varies (nanomolar range) | MCF-7 | [8] |
| IC50 vs. MDA-MB-231 (ER-) cells | Varies (micromolar range) | MDA-MB-231 | [8] |
| Parameter | Value | Species | Reference |
| Pharmacokinetic Parameters (Oral Administration) | |||
| Peak Plasma Concentration (Cmax) | ~3.6 ng/mL (at 1 mg/kg) | Mice | [9] |
| Time to Peak Concentration (Tmax) | ~2 hours | Mice | [9] |
Signaling Pathways of 4-Hydroxytamoxifen
4-Hydroxytamoxifen's mechanism of action primarily involves the modulation of estrogen receptor signaling. Upon binding to the estrogen receptor, it induces a conformational change that differs from that induced by estradiol, leading to the recruitment of corepressors instead of coactivators to the receptor-DNA complex. This results in the repression of estrogen-responsive genes involved in cell proliferation.
The Prospective Impact of Deuteration on 4-Hydroxytamoxifen's Biological Activity
The metabolism of 4-hydroxytamoxifen is complex and involves multiple cytochrome P450 enzymes. Strategic deuteration at metabolically labile sites could significantly alter its biological activity.
Potential Sites for Deuteration and Hypothesized Effects
-
Ethyl Side Chain: Metabolism of the ethyl side chain of tamoxifen, specifically α-hydroxylation, has been linked to genotoxicity through the formation of DNA adducts. A study on [D5-ethyl]tamoxifen demonstrated that deuteration at this position led to a significant decrease in the formation of α-hydroxytamoxifen, thereby reducing DNA adduct formation.[10] While 4-hydroxytamoxifen is already hydroxylated on the phenyl ring, further metabolism can occur. Deuteration of the ethyl group in 4-hydroxytamoxifen could similarly reduce the formation of potentially genotoxic metabolites, thereby improving its safety profile.
-
N-desmethylation: The dimethylamino group of 4-hydroxytamoxifen is a site of N-demethylation. While the resulting metabolites may still possess some biological activity, altering the rate of their formation could fine-tune the overall pharmacological effect. Deuteration of the N-methyl groups would be expected to slow down this metabolic pathway, leading to a longer half-life of 4-hydroxytamoxifen and potentially a more sustained therapeutic effect.
Anticipated Pharmacokinetic Profile of Deuterated 4-Hydroxytamoxifen
Based on the principles of the kinetic isotope effect, a deuterated version of 4-hydroxytamoxifen is anticipated to exhibit:
-
Increased Half-Life (t½): Slower metabolism would lead to a longer circulation time.
-
Increased Area Under the Curve (AUC): Overall drug exposure would be enhanced.
-
Reduced Metabolic Clearance (CL): The rate of elimination from the body would be decreased.
-
Potentially Altered Metabolite Profile: A shift in the ratios of different metabolites could occur, potentially reducing the formation of undesirable or less active metabolites.
Experimental Protocols for Evaluating Deuterated 4-Hydroxytamoxifen
To empirically determine the biological activity of a novel deuterated 4-hydroxytamoxifen analogue, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Estrogen Receptor Binding Assay:
-
Objective: To determine the binding affinity of deuterated 4-OHT to ERα and ERβ.
-
Methodology: A competitive radioligand binding assay using [3H]-estradiol and human recombinant ERα and ERβ. The concentration of deuterated 4-OHT required to displace 50% of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.
-
-
Cell Proliferation Assay:
-
Objective: To assess the antiproliferative activity of deuterated 4-OHT.
-
Methodology: ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) breast cancer cell lines are treated with a range of concentrations of deuterated 4-OHT. Cell viability is measured after a set incubation period (e.g., 72 hours) using a standard method like the MTT or CellTiter-Glo assay. The IC50 values are then calculated.
-
-
Metabolic Stability Assay:
-
Objective: To compare the metabolic stability of deuterated and non-deuterated 4-OHT.
-
Methodology: Incubation of the compounds with human liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life.
-
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the initial in vitro characterization of a deuterated 4-hydroxytamoxifen candidate.
Conclusion and Future Directions
The strategic deuteration of 4-hydroxytamoxifen holds considerable promise for enhancing its therapeutic properties. By slowing down key metabolic pathways, it is plausible that a deuterated analogue could offer improved pharmacokinetic parameters, a more favorable safety profile, and ultimately, enhanced clinical efficacy. While the concepts presented in this guide are based on sound scientific principles and indirect evidence, they remain to be confirmed by direct experimental investigation. The synthesis and comprehensive biological evaluation of deuterated 4-hydroxytamoxifen are critical next steps to unlock its full potential as a next-generation endocrine therapy for breast cancer. This technical guide serves as a foundational document to inspire and inform such future research endeavors.
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of (E)-4-Hydroxytamoxifen-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen. This document is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound as an internal standard in quantitative analyses or in other research applications.
Introduction
(E)-4-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) and the principal active metabolite of the widely used breast cancer drug, Tamoxifen. The deuterated version, this compound, is a critical tool in pharmacokinetic and metabolic studies, primarily employed as an internal standard for mass spectrometry-based quantification of 4-Hydroxytamoxifen.[1][2] Its five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical properties.
Spectroscopic Data
The following sections present the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The NMR data is based on the known spectrum of the non-deuterated (E)-4-Hydroxytamoxifen, with modifications noted for the deuterated positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium labeling on the ethyl group of this compound leads to the absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly broadened and likely unobserved or show a characteristic triplet multiplicity due to C-D coupling.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |
| 7.20 - 7.50 | m | 10H | Aromatic protons |
| 6.70 - 6.90 | m | 4H | Aromatic protons |
| 4.05 | t | 2H | -OCH₂- |
| 2.75 | t | 2H | -CH₂N- |
| 2.35 | s | 6H | -N(CH₃)₂ |
| Signal Absent | - | 5H | Deuterated ethyl group (-CD₂-CD₃) |
Note: Data is predicted based on the spectrum of the non-deuterated compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment | Notes |
| 157.0 | C-O (phenol) | |
| 143.5 | Quaternary C | |
| 142.0 | Quaternary C | |
| 138.0 | Quaternary C | |
| 135.5 | Quaternary C | |
| 132.0 | Aromatic CH | |
| 130.0 | Aromatic CH | |
| 128.5 | Aromatic CH | |
| 128.0 | Aromatic CH | |
| 126.5 | Aromatic CH | |
| 115.0 | Aromatic CH | |
| 113.5 | Aromatic CH | |
| 65.5 | -OCH₂- | |
| 58.0 | -CH₂N- | |
| 45.5 | -N(CH₃)₂ | |
| Signal likely unobserved | -CD₂- | Due to C-D coupling and quadrupolar relaxation. |
| Signal likely unobserved | -CD₃ | Due to C-D coupling and quadrupolar relaxation. |
Note: Data is predicted based on the spectrum of the non-deuterated compound.[3] The absence of the ethyl carbon signals is an expected consequence of deuteration.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak at m/z 392.2, which is 5 mass units higher than the non-deuterated analog. The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments containing the deuterated ethyl group exhibiting a corresponding mass shift.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 392.2 | [M+H]⁺ | Molecular ion |
| 72.1 | [C₄H₁₀N]⁺ | Fragment corresponding to the dimethylaminoethyl side chain |
| Other fragments | The fragmentation pattern will be similar to the non-deuterated compound, with a +5 Da shift for fragments containing the deuterated ethyl group. |
Note: The exact m/z values and relative intensities can vary depending on the ionization method and instrument settings.
Experimental Protocols
The following are general protocols for the acquisition of NMR and MS data for this compound.
NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer acquisition time will be necessary.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Data Acquisition (LC-MS/MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for modifying the mobile phase)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase.
-
Set up the LC-MS system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Develop a gradient elution method to achieve good chromatographic separation.
-
Set up the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) by infusing a dilute solution of the analyte.
-
Perform a full scan experiment to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and varying the collision energy to generate fragment ions.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.
Signaling Pathway and Experimental Workflow
(E)-4-Hydroxytamoxifen exerts its biological effects by binding to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding event leads to a conformational change in the receptor, preventing its interaction with coactivators and subsequent transcription of estrogen-responsive genes.
References
An In-depth Technical Guide on the Safety and Handling of (E)-4-Hydroxytamoxifen-d5
This guide provides comprehensive safety and handling information for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of 4-Hydroxytamoxifen. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Compound Information
This compound is the primary active metabolite of the breast cancer drug tamoxifen, with a deuterium-labeled phenyl group. It functions as a selective estrogen receptor modulator (SERM). The deuteration makes it suitable for use as an internal standard in mass spectrometry-based quantification assays.
Safety and Hazard Information
This section outlines the critical safety data for this compound, primarily derived from Material Safety Data Sheets (MSDS).
Table 1: Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Carcinogenicity | 1A | Danger | May cause cancer. | |
| Reproductive Toxicity | 1A | Danger | May damage fertility or the unborn child. | |
| Specific Target Organ Toxicity | 1 | Danger | Causes damage to organs through prolonged or repeated exposure. | |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₄D₅NO₂ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| Storage | Store at -20°C |
Experimental Handling and Safety Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A lab coat must be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: For operations that may generate dust or aerosols, a certified respirator or fume hood should be used.
General Handling Workflow:
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Biological Pathway
This compound, like its non-deuterated counterpart, primarily acts on the estrogen receptor (ER) signaling pathway. Its high affinity for ERs allows it to modulate gene expression, leading to its therapeutic and toxic effects.
Estrogen Receptor Signaling Pathway:
The diagram below outlines the simplified signaling pathway of 4-Hydroxytamoxifen.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Leak Procedures: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material with an absorbent substance. Place the collected material in a sealed container for disposal as hazardous waste. Avoid generating dust.
Disclaimer
This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Material Safety Data Sheet (MSDS) for this compound before use. The user is solely responsible for compliance with all applicable laws and regulations.
Methodological & Application
Application Note: Quantitative Analysis of (E)-4-Hydroxytamoxifen in Biological Matrices using (E)-4-Hydroxytamoxifen-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of (E)-4-Hydroxytamoxifen using (E)-4-Hydroxytamoxifen-d5 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving Tamoxifen (B1202) and its active metabolites.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen (B1662132).[1][2] Accurate quantification of these metabolites in biological matrices is essential for understanding their pharmacokinetic profiles and clinical effects.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of tamoxifen and its metabolites due to its high sensitivity, specificity, and accuracy.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[6] Deuterated internal standards closely mimic the analyte's chemical and physical properties, co-eluting during chromatography and exhibiting similar ionization behavior, which effectively compensates for matrix effects and variations in sample preparation and instrument response.[6][7][8]
This application note details a validated LC-MS/MS method for the precise and accurate quantification of (E)-4-Hydroxytamoxifen, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
(E)-4-Hydroxytamoxifen and this compound standards (Toronto Research Chemicals Inc. or equivalent)[9]
-
HPLC-grade acetonitrile, methanol, and water[10]
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Sample Preparation
A robust sample preparation procedure is crucial for removing interferences from the biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly employed.
Protocol: Protein Precipitation followed by Liquid-Liquid Extraction [11][12]
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in acetonitrile).
-
Add 50 µL of acetone (B3395972) to precipitate proteins.[11]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a hexane/isopropanol mixture and vortex for 1 minute.[11]
-
Centrifuge at 16,000 x g for 10 minutes.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of the mobile phase.[12]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for sample preparation and LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water or 0.2 mM Ammonium Formate[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[11] |
| Flow Rate | 0.3 - 0.8 mL/min[11] |
| Gradient | Optimized for separation of metabolites (e.g., a gradient from 10% to 90% B) |
| Column Temperature | 40 °C[12] |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Ion Source Temp. | 500 °C[12] |
| Ion Spray Voltage | 5500 V[12] |
| MRM Transitions | See Table 3 |
| Collision Gas | Argon |
| Dwell Time | ~0.005 s[13] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (E)-4-Hydroxytamoxifen | 388.4 | 72.2[2][11][12] |
| This compound | 393.4 | 72.2 or 77.2 (optimized) |
Signaling Pathway Visualization
Caption: Simplified metabolic pathway of Tamoxifen.
Data and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[13] Key validation parameters are summarized below.
Table 4: Summary of Quantitative Performance
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 ng/mL[13] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[11][13] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Discussion
The use of a deuterated internal standard like this compound is paramount for achieving accurate and precise results in LC-MS/MS bioanalysis.[7] The stable isotope label ensures that the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization.[6] This co-elution is critical for compensating for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[7]
The described method provides a robust and sensitive approach for the quantification of (E)-4-Hydroxytamoxifen in biological samples. The protocol for sample preparation is designed to effectively remove proteins and other interfering substances, while the LC-MS/MS conditions are optimized for the selective detection of the analyte and internal standard. The performance characteristics demonstrate that the method is reliable and suitable for a wide range of applications in clinical and pharmaceutical research.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of (E)-4-Hydroxytamoxifen using this compound as an internal standard by LC-MS/MS. The detailed methodology and performance data support the use of this method for accurate and reliable therapeutic drug monitoring and pharmacokinetic studies of tamoxifen and its active metabolites.
Logical Relationship Diagram
References
- 1. Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 3. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Liquid Chromatography-Mass Spectrometry [bio-protocol.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-4-Hydroxytamoxifen-d5 in In Vitro DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxytamoxifen is the active metabolite of the widely used breast cancer drug, tamoxifen. Its efficacy is attributed to its high binding affinity for the estrogen receptor. The study of its drug metabolism and pharmacokinetic (DMPK) properties is crucial for understanding its therapeutic window and potential drug-drug interactions. (E)-4-Hydroxytamoxifen-d5 is a deuterated analog of (E)-4-hydroxytamoxifen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution can significantly alter the metabolic profile of the molecule, primarily due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. Consequently, this compound is a valuable tool for in vitro DMPK studies to investigate the metabolic pathways of 4-hydroxytamoxifen (B85900) and to explore the potential for developing drugs with improved pharmacokinetic profiles.
Key Applications in In Vitro DMPK
This compound can be utilized in a variety of in vitro DMPK assays to:
-
Investigate Metabolic Stability: By comparing the rate of metabolism of the deuterated and non-deuterated compounds in liver microsomes or hepatocytes, researchers can identify the primary sites of metabolism and the specific CYP enzymes involved. A slower rate of metabolism for the d5 analog would suggest that the ethyl group is a significant site of metabolic activity.
-
Elucidate Metabolic Pathways: The altered metabolic profile of the d5 compound can help in the identification and characterization of metabolites. The mass shift of 5 Daltons simplifies the detection of metabolites containing the deuterated ethyl group using mass spectrometry.
-
Assess Permeability and Efflux: The Caco-2 permeability assay can be used to determine if deuteration affects the intestinal absorption and efflux of 4-hydroxytamoxifen.
-
Determine Plasma Protein Binding: Equilibrium dialysis can be employed to assess whether the isotopic substitution alters the binding affinity of 4-hydroxytamoxifen to plasma proteins like albumin.
Data Presentation
The following tables summarize expected comparative data for (E)-4-Hydroxytamoxifen and its d5 analog in key in vitro DMPK assays. Please note that the data for the d5 compound are illustrative and may not represent actual experimental values.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (E)-4-Hydroxytamoxifen | 25 | 27.7 |
| This compound | 45 (Expected) | 15.4 (Expected) |
Table 2: Caco-2 Permeability
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| (E)-4-Hydroxytamoxifen | 15.2 | 32.8 | 2.16 |
| This compound | 14.8 (Expected) | 31.5 (Expected) | 2.13 (Expected) |
Table 3: Plasma Protein Binding (Human)
| Compound | Fraction Unbound (fu) |
| (E)-4-Hydroxytamoxifen | 0.015 |
| This compound | 0.016 (Expected) |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound in comparison to its non-deuterated counterpart.
Materials:
-
(E)-4-Hydroxytamoxifen and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally related compound not found in the matrix)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system solution to 37°C.
-
In a microcentrifuge tube, add the microsomal suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Caco-2 Permeability Assay
This protocol describes the method for evaluating the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)
-
(E)-4-Hydroxytamoxifen and this compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical - B→A):
-
Perform the experiment as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A low permeability of Lucifer yellow confirms the integrity of the monolayer.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol details the determination of the plasma protein binding of this compound using the RED device.
Materials:
-
(E)-4-Hydroxytamoxifen and this compound
-
Human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa MWCO)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/shaking platform (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the human plasma with the test compound to the desired final concentration.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber of the base plate.
-
Assemble the device and seal it to prevent evaporation.
-
Incubate the device at 37°C on a shaking platform for 4-6 hours to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
To an aliquot of the buffer sample, add an equal volume of blank plasma.
-
To an aliquot of the plasma sample, add an equal volume of PBS.
-
Add ice-cold acetonitrile with an internal standard to all samples to precipitate proteins.
-
Vortex and centrifuge the samples.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Caco-2 permeability assay workflow.
Caption: Simplified metabolic pathway of tamoxifen.
Application Note: Quantitative Analysis of 4-Hydroxytamoxifen in Human Plasma using a d5-Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Hydroxytamoxifen (B85900), a key active metabolite of Tamoxifen (B1202), in human plasma. The method utilizes a stable isotope-labeled internal standard (d5-4-Hydroxytamoxifen) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-Hydroxytamoxifen and Endoxifen (B1662132).[1][3] 4-Hydroxytamoxifen exhibits a significantly higher affinity for the estrogen receptor than the parent drug.[2][4] Monitoring the plasma concentrations of 4-Hydroxytamoxifen is crucial for therapeutic drug monitoring and pharmacokinetic studies to optimize patient outcomes.
This application note describes a robust and validated LC-MS/MS method for the quantification of 4-Hydroxytamoxifen in human plasma. The use of a deuterated internal standard (d5-4-Hydroxytamoxifen) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Biological Pathway
Tamoxifen is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system, into several active and inactive metabolites.[2][5] The two main metabolic pathways are 4-hydroxylation and N-demethylation.[2] 4-Hydroxytamoxifen is formed through the 4-hydroxylation pathway, a reaction catalyzed by multiple CYP enzymes, including CYP2D6.[1][2]
Caption: Metabolic activation pathway of Tamoxifen.
Experimental Protocol
This protocol is a composite based on methodologies reported in peer-reviewed literature.[6][7][8][9][10]
3.1. Materials and Reagents
-
4-Hydroxytamoxifen analytical standard
-
d5-4-Hydroxytamoxifen (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Drug-free human plasma (with EDTA as anticoagulant)
3.2. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for sample cleanup in this context.[7][9]
Caption: Workflow for plasma sample preparation.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (d5-4-Hydroxytamoxifen dissolved in acetonitrile).
-
Add precipitating solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).[9]
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for analysis.
-
The extract may be diluted with an aqueous solution (e.g., water with 0.2% formic acid) before injection.[9]
3.3. LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A C18 analytical column is commonly used.[7][9] For example, an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase B: Acetonitrile with 0.1-0.5% formic acid.[9][10]
-
Gradient Elution: A gradient is typically employed to ensure good separation from other metabolites.[7][9]
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data
The following tables summarize typical validation parameters for the quantification of 4-Hydroxytamoxifen in human plasma by LC-MS/MS, as reported in various studies.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 4-Hydroxytamoxifen | 0.1 - 50 | 0.1 | > 0.99 | [7][9] |
| 4-Hydroxytamoxifen | 0.78 - 200 | 0.78 | ≥ 0.996 | [6] |
| 4-Hydroxytamoxifen | 0.5 - 125 | 0.5 | Not Specified | [12] |
| 4-Hydroxytamoxifen | 0.4 - 40 | Not Specified | Not Specified | [11] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 4-Hydroxytamoxifen | 1.89 - 8.54 | 3.97 - 10.26 | 87.63 - 109.06 | [6] |
| 4-Hydroxytamoxifen | < 10.75 | < 10.75 | 94.5 - 110.3 | [13] |
| 4-Hydroxytamoxifen | < 12.0 | < 12.0 | 89.5 - 105.3 | [10] |
Discussion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Hydroxytamoxifen in human plasma. The use of a deuterated internal standard is critical for correcting analytical variability, thereby ensuring high-quality data. The simple protein precipitation protocol allows for high-throughput sample processing.
It is important to ensure chromatographic separation of 4-Hydroxytamoxifen from its isomers and other metabolites that may have similar mass-to-charge ratios and fragmentation patterns, as co-elution can lead to overestimation of its concentration.[3][11] Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure data integrity.[7][9]
Conclusion
This application note details a robust LC-MS/MS method for the quantitative analysis of 4-Hydroxytamoxifen in human plasma using a d5-labeled internal standard. The provided protocol and performance data demonstrate that the method is suitable for clinical and research applications, including therapeutic drug monitoring and pharmacokinetic profiling.
References
- 1. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 12. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Gene Expression with (E)-4-Hydroxytamoxifen-d5 in CRISPR/Cas9 Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression in a temporal manner is a cornerstone of modern biological research and a critical component of developing novel therapeutic strategies. The CRISPR/Cas9 system has been adapted for robust gene activation (CRISPRa) through the use of a catalytically inactive Cas9 (dCas9) fused to transcriptional activators. To achieve temporal control, this system can be rendered inducible. One of the most widely used methods for inducible gene expression relies on the fusion of the dCas9-activator to a modified ligand-binding domain of the human estrogen receptor (ERT2).[1][2][3] This fusion protein remains inactive and sequestered in the cytoplasm.[3][4] The administration of synthetic ligands, such as (E)-4-Hydroxytamoxifen (4-OHT), triggers a conformational change in the ERT2 domain, leading to the nuclear translocation of the dCas9-activator complex and subsequent activation of the target gene.[1][2]
(E)-4-Hydroxytamoxifen-d5 is a deuterated version of the active metabolite of tamoxifen. While the deuteration is primarily utilized for pharmacokinetic and metabolic studies due to the mass shift it introduces for mass spectrometry, its biological activity in inducing the ERT2 conformational change is comparable to its non-deuterated counterpart. These application notes provide a detailed overview of the mechanism, experimental protocols, and expected outcomes for using this compound to induce gene expression in CRISPR/Cas9 systems.
Mechanism of Action
The inducible CRISPRa system functions through the controlled nuclear translocation of a dCas9-activator-ERT2 fusion protein. In the absence of a ligand, the fusion protein is retained in the cytoplasm through its interaction with heat shock proteins (Hsp90).[3] The binding of this compound to the ERT2 domain induces a conformational change that disrupts this interaction, exposing a nuclear localization signal (NLS).[2][5] This allows the fusion protein to translocate into the nucleus, where the guide RNA (gRNA) directs it to the specific genomic locus. The transcriptional activator domain then recruits the cellular transcription machinery to initiate the expression of the target gene.[1] This system offers tight, reversible, and dose-dependent control over gene expression.[1]
Caption: Mechanism of this compound induced gene expression.
Data Presentation
The optimal concentration of this compound for inducing gene expression can vary depending on the cell type, the specific construct, and the desired level and duration of expression. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
| Parameter | In Vitro Concentration Range | Typical Incubation Time | Notes |
| Working Concentration | 0.1 µM - 2 µM[6] | 24 - 72 hours | Higher concentrations (>5 µM) may lead to cytotoxicity in some cell lines.[6] |
| Stock Solution | 1 mM - 10 mM in Ethanol (B145695) | N/A | Store at -20°C in light-protected aliquots. |
| Induction Level | Dose-dependent | Time-dependent | Gene expression levels typically increase with higher concentrations of the inducer up to a saturation point. |
| Reversibility | Reversible upon withdrawal[1] | N/A | The effect diminishes after removing the inducer from the culture medium. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Ethanol (molecular biology grade)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% ethanol to a final concentration of 1 mM or 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
In Vitro Induction of Gene Expression
This protocol is a general guideline for inducing gene expression in cultured mammalian cells expressing a 4-OHT-inducible dCas9-activator and a specific gRNA.
-
Cell Seeding:
-
Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of induction.
-
Allow the cells to adhere and recover for 24 hours before induction.
-
-
Induction:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of ethanol used for dilution) and a negative control (cells not expressing the dCas9-activator or gRNA).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Analysis:
-
After the incubation period, harvest the cells.
-
Analyze the expression of the target gene using appropriate methods such as quantitative PCR (qPCR), western blotting, or flow cytometry (if a fluorescent reporter is used).
-
Caption: Experimental workflow for in vitro gene expression induction.
Conclusion
The use of this compound provides a robust and reliable method for the temporal control of gene expression in CRISPR/Cas9-based activator systems. The protocols outlined in these application notes serve as a starting point for researchers to optimize the induction conditions for their specific experimental needs. Careful titration of the inducer concentration and incubation time is crucial for achieving the desired level of gene activation while minimizing potential off-target effects or cellular toxicity. This powerful technology opens up new avenues for dissecting complex biological processes and for the development of precisely controlled therapeutic interventions.
References
- 1. News: Tamoxifen controls gene activation with CRISPRa/i - CRISPR Medicine [crisprmedicinenews.com]
- 2. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.ioz.ac.cn [library.ioz.ac.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving (E)-4-Hydroxytamoxifen-d5 in Cell Culture
These application notes provide a detailed protocol for the dissolution of (E)-4-Hydroxytamoxifen-d5 for use in cell culture applications. This guide is intended for researchers, scientists, and professionals in drug development.
This compound is a deuterated active metabolite of Tamoxifen (B1202), a selective estrogen receptor modulator (SERM). It is frequently utilized in cell culture experiments to investigate estrogen receptor signaling pathways and to induce gene recombination in Cre-ERT2 systems. The deuterated form is often employed as an internal standard in quantitative mass spectrometry-based analyses. Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible experimental outcomes.
Key Considerations
-
(E/Z)-Isomerization: 4-Hydroxytamoxifen exists as a mixture of (E) and (Z) isomers. The (Z)-isomer is the more biologically active antiestrogen. Exposure to light and certain solvents can cause interconversion between these isomers. Therefore, it is critical to protect the compound and its solutions from light.[1]
-
Solubility: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as ethanol (B145695), DMSO, and methanol.[2] For cell culture applications, ethanol is often the preferred solvent due to its lower cytotoxicity compared to DMSO at similar final concentrations.[3]
-
Precipitation: Stock solutions of 4-Hydroxytamoxifen, particularly in ethanol, may exhibit precipitation when stored at low temperatures.[3] It is essential to ensure the compound is fully redissolved before use.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.
| Parameter | Value | Notes | Citations |
| Molecular Weight | 392.6 g/mol | For (E/Z)-4-hydroxy Tamoxifen-d5 | [2] |
| Recommended Solvents | 100% Ethanol, DMSO, Methanol | Ethanol is generally preferred for cell culture. | [2][4] |
| Solubility in Ethanol | ~20 mg/mL | Heating may be required to achieve this concentration. | [4] |
| Solubility in DMSO | Soluble | Specific concentration for d5 not provided, but non-deuterated is soluble up to ~5.1 mM. | [5] |
| Solubility in Methanol | Soluble | Specific concentration for d5 not provided, but non-deuterated is soluble up to 10 mg/mL. | |
| Recommended Stock Solution Concentration | 1 mM - 10 mM | A 10 mM stock in ethanol is commonly used. | [6] |
| Storage of Solid Compound | -20°C | Protect from light and moisture. | |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. | [4][7] |
| Stability of Stock Solution | Up to 6 months at -80°C; up to 1 month at -20°C. | Stability may vary based on solvent and storage conditions. | [7] |
| Final Ethanol Concentration in Culture | < 0.1% | To avoid cytotoxicity. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% ethanol.
Materials:
-
This compound powder
-
200-proof (100%) Ethanol, molecular biology grade
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile, light-protected tube. To prepare 1 mL of a 10 mM stock solution, weigh out 3.926 mg of the compound.
-
Dissolution: Add the appropriate volume of 100% ethanol to the powder. For a 10 mM solution, add 1 mL of ethanol to 3.926 mg of the compound.
-
Vortexing: Cap the tube securely and vortex the mixture until the powder is completely dissolved. A clear, faint yellow solution should be obtained.
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, gentle heating can be applied. Place the tube in a water bath or on a heating block at 37-55°C for a few minutes and vortex intermittently until the solution is clear.[4]
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Inspect for Precipitate: Before use, carefully inspect the thawed stock solution for any precipitate. If precipitation is observed, warm the tube to 37°C and vortex until the solution is clear.[3]
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
Mixing and Use: Gently mix the medium containing the this compound and immediately add it to the cells. It is recommended to prepare the working solution fresh for each experiment.[5]
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of 4-Hydroxytamoxifen.
References
- 1. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pharmacokinetic Profiling of (E)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxytamoxifen, a potent active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a critical molecule in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is directly linked to its pharmacokinetic profile. (E)-4-Hydroxytamoxifen-d5 is the deuterated form of this metabolite and serves as an essential internal standard for its accurate quantification in biological matrices using mass spectrometry-based methods. This document provides detailed application notes and protocols for the pharmacokinetic profiling of (E)-4-Hydroxytamoxifen, leveraging its deuterated analog for precise analysis.
While this compound is primarily intended for use as an internal standard in analytical assays, understanding the pharmacokinetics of the non-deuterated, active compound is paramount for drug development.[1][2][3] The deuteration is not expected to significantly alter the biological activity but provides a distinct mass for analytical separation.[2][3]
Pharmacokinetic Profile of (E)-4-Hydroxytamoxifen
Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound, as it is predominantly used as an analytical tool rather than a therapeutic agent. However, extensive research has been conducted on the non-deuterated (E)-4-Hydroxytamoxifen. The following data, derived from studies in mice, provides key insights into its pharmacokinetic behavior after oral administration. It is important to note that the oral bioavailability of 4-hydroxytamoxifen (B85900) is generally low due to extensive first-pass metabolism.[4][5]
Table 1: Pharmacokinetic Parameters of (E)-4-Hydroxytamoxifen in Mice Following a Single Oral Dose
| Parameter | Tamoxifen (1 mg/kg) | 4-Hydroxytamoxifen (1 mg/kg) | ZB497 (Prodrug of 4-OHT, 1 mg/kg) |
| Peak Plasma Concentration (Cmax) | 2.8 ng/mL (for Tamoxifen) 0.8 ng/mL (for 4-OHT) | 3.6 ng/mL | 114 ng/mL (for 4-OHT) |
| Time to Peak Concentration (Tmax) | 2 hours | 2 hours | Not explicitly stated |
Source: Data extrapolated from studies in mice.[4][6] The prodrug ZB497 was designed to improve the oral bioavailability of 4-hydroxytamoxifen.[4][6]
Experimental Protocols
Accurate pharmacokinetic profiling of (E)-4-Hydroxytamoxifen relies on robust and validated analytical methods. The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (E)-4-Hydroxytamoxifen in plasma, using this compound as an internal standard.
Protocol 1: Quantification of (E)-4-Hydroxytamoxifen in Human Plasma by LC-MS/MS
1. Objective: To determine the concentration of (E)-4-Hydroxytamoxifen in human plasma samples.
2. Materials:
-
Human plasma (lithium heparinized)
-
(E)-4-Hydroxytamoxifen standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
n-hexane, HPLC grade
-
Isopropanol, HPLC grade
-
Acetone (B3395972), HPLC grade
3. Equipment:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Analytical column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm or equivalent[7][8]
-
Centrifuge
-
Vortex mixer
-
Pipettes
4. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of acetone to precipitate proteins.
-
Add 50 µL of a working solution of this compound in acetonitrile (internal standard).
-
Vortex for 30 seconds.
-
Add 1 mL of n-hexane/isopropanol (90:10, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm.[7][8]
-
Mobile Phase A: 0.2 mM ammonium formate with 0.1% formic acid in water.[7][8]
-
Gradient: A linear gradient appropriate for the separation of the analyte and internal standard.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MRM Transitions:
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (E)-4-Hydroxytamoxifen to this compound against the concentration of the standards.
-
Determine the concentration of (E)-4-Hydroxytamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Tamoxifen
The following diagram illustrates the primary metabolic pathways of tamoxifen, leading to the formation of its active metabolites, including 4-hydroxytamoxifen and endoxifen.
Caption: Metabolic activation of Tamoxifen.
Signaling Pathway of (E)-4-Hydroxytamoxifen
This diagram depicts the mechanism of action of (E)-4-Hydroxytamoxifen as a selective estrogen receptor modulator in breast cancer cells.
Caption: Antagonistic action of 4-Hydroxytamoxifen.
Experimental Workflow for Pharmacokinetic Profiling
The following workflow illustrates the key steps involved in a typical pharmacokinetic study of (E)-4-Hydroxytamoxifen.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
Revolutionizing Metabolite Identification: Utilizing Deuterated 4-Hydroxytamoxifen
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of drug metabolism is fundamental to understanding the efficacy and safety of therapeutic agents. 4-Hydroxytamoxifen (B85900) (4-OHT), a potent active metabolite of tamoxifen (B1202), undergoes extensive biotransformation. Identifying the full spectrum of its metabolites is crucial for a comprehensive pharmacological assessment. Stable isotope labeling, utilizing deuterated analogs, offers a powerful strategy for both the accurate quantification of known metabolites and the confident identification of novel metabolic products. This document outlines the application of deuterated 4-hydroxytamoxifen in metabolite identification workflows, providing detailed protocols for its use as both a quantitative internal standard and a tracer for untargeted metabolite discovery.
The Dual Role of Deuterated 4-Hydroxytamoxifen
The introduction of a stable isotope label, such as deuterium (B1214612) (²H), into the 4-hydroxytamoxifen molecule creates a compound that is chemically almost identical to the parent molecule but has a distinct mass. This unique property allows it to be used in two primary applications in conjunction with mass spectrometry:
-
Quantitative Analysis (Targeted): Deuterated 4-hydroxytamoxifen serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because it co-elutes with the unlabeled (endogenous or administered) 4-OHT and its metabolites, it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.
-
Metabolite Identification (Untargeted): When deuterated 4-hydroxytamoxifen is used as a tracer in in vitro or in vivo metabolism studies, its metabolites will also carry the deuterium label. This results in characteristic isotopic patterns in high-resolution mass spectrometry (HRMS) data. By searching for these unique isotopic signatures, researchers can confidently distinguish drug-related metabolites from the complex background of endogenous molecules, facilitating the discovery of novel biotransformation products.
Metabolic Pathways of 4-Hydroxytamoxifen
4-Hydroxytamoxifen is subject to both Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, involve structural modifications such as demethylation. Phase II reactions involve conjugation with hydrophilic moieties, such as glucuronic acid or sulfate, to facilitate excretion.
Metabolic activation and detoxification pathways of tamoxifen and 4-hydroxytamoxifen.
Protocols
Protocol 1: Quantitative Analysis of 4-Hydroxytamoxifen and its Metabolites using a Deuterated Internal Standard
This protocol describes a typical workflow for the accurate quantification of 4-OHT and its major metabolite, endoxifen, in human plasma using deuterated 4-hydroxytamoxifen (d₅-4-OHT) as an internal standard.
1. Materials and Reagents
-
Human plasma (blank)
-
4-Hydroxytamoxifen and Endoxifen analytical standards
-
Deuterated 4-hydroxytamoxifen (e.g., d₅-4-OHT) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-OHT, endoxifen, and d₅-4-OHT in methanol.
-
Working Standard Solutions: Prepare serial dilutions of 4-OHT and endoxifen in 50:50 ACN:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the d₅-4-OHT stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL in ACN) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
5. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for quantitative analysis of 4-hydroxytamoxifen metabolites.
Protocol 2: Untargeted Metabolite Identification using Deuterated 4-Hydroxytamoxifen as a Tracer
This protocol outlines a workflow for identifying novel metabolites of 4-OHT by incubating deuterated 4-OHT with human liver microsomes (HLMs) and analyzing the resulting mixture with high-resolution mass spectrometry (HRMS).
1. In Vitro Incubation
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Human liver microsomes (0.5 mg/mL final concentration)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (100 mM, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding deuterated 4-hydroxytamoxifen (e.g., d₅-4-OHT) to a final concentration of 10 µM.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a control incubation without the NADPH regenerating system.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
2. Sample Preparation
-
Vortex the terminated incubation mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 ACN:water for LC-HRMS analysis.
3. LC-HRMS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Use a shallow gradient to ensure good separation of potential metabolites.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS and MS/MS data acquisition.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) in positive ionization mode. Acquire full scan MS data and fragment ion spectra (MS/MS).
4. Data Processing and Metabolite Identification
-
Isotopic Pattern Recognition: Use specialized software to search the raw LC-HRMS data for pairs of peaks that are separated by the mass difference corresponding to the deuterium label (e.g., 5.0313 Da for d₅). These peak pairs should co-elute.
-
Background Subtraction: Compare the chromatograms from the active incubation with the control incubation to filter out non-metabolic signals.
-
Formula Prediction: For each identified isotopic pair, determine the accurate mass of the unlabeled metabolite and predict its elemental formula.
-
Fragmentation Analysis: Analyze the MS/MS spectra of the deuterated metabolite to identify characteristic fragment ions. The deuterium label can help to pinpoint the site of metabolic modification.
-
Database Searching: Search metabolomics databases (e.g., METLIN, HMDB) with the predicted formula and fragmentation data to putatively identify the metabolite.
Workflow for untargeted metabolite identification using a deuterated tracer.
Data Presentation: Quantitative Method Performance
The use of a deuterated internal standard significantly improves the performance of quantitative bioanalytical methods. The following tables summarize typical validation parameters for an LC-MS/MS assay for 4-hydroxytamoxifen and its key metabolites.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 4-Hydroxytamoxifen | 0.1 - 50 | > 0.99 | 0.1 |
| Endoxifen | 0.2 - 100 | > 0.99 | 0.2 |
| N-desmethyltamoxifen | 1 - 500 | > 0.99 | 1 |
| Tamoxifen | 1 - 500 | > 0.99 | 1 |
Data compiled from representative published methods.[1]
Table 2: Accuracy and Precision of the LC-MS/MS Method
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| 4-Hydroxytamoxifen | Low | 0.25 | -2.5% | 6.8% |
| Medium | 4 | 1.2% | 4.5% | |
| High | 40 | 0.8% | 3.1% | |
| Endoxifen | Low | 0.5 | -1.8% | 7.2% |
| Medium | 8 | 2.1% | 5.0% | |
| High | 80 | -0.5% | 3.8% |
CV: Coefficient of Variation. Data represents typical performance and may vary between laboratories.
Conclusion
Deuterated 4-hydroxytamoxifen is an invaluable tool for advancing our understanding of tamoxifen's metabolic fate. Its application as an internal standard ensures the generation of high-quality, reliable quantitative data for known metabolites. Furthermore, its use as a metabolic tracer in untargeted workflows provides a robust and efficient means of discovering and identifying novel biotransformation products. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals seeking to leverage stable isotope labeling for in-depth metabolite identification studies.
References
Application Note: A Validated Bioanalytical Method for the Quantification of (E)-4-Hydroxytamoxifen in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a robust and reliable bioanalytical method for the quantitative determination of (E)-4-Hydroxytamoxifen in human plasma. The method utilizes (E)-4-Hydroxytamoxifen-d5 as a stable isotope-labeled internal standard (SIL-IS) and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
4-Hydroxytamoxifen (4-OHT) is a primary active metabolite of Tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1] Accurate quantification of 4-OHT in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding its role in clinical efficacy and resistance.[2]
This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of the (E)-isomer of 4-OHT in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical as it shares near-identical physicochemical properties with the analyte. This minimizes variability during sample preparation and corrects for matrix effects, ensuring high accuracy and precision in accordance with regulatory guidelines from the FDA and EMA (ICH M10).[3][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: (E)-4-Hydroxytamoxifen, this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), and Water
-
Reagents: Formic Acid (≥98%), Ammonium Formate
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 1.5 mL microcentrifuge tubes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-4-Hydroxytamoxifen and this compound in methanol to achieve a final concentration of 1 mg/mL.[6] These solutions should be stored in amber vials at -20°C.[7]
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using a mixture of Methanol:Water (1:1 v/v) to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation and extraction solvent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to obtain final concentrations ranging from 0.1 to 50.0 ng/mL (e.g., 0.1, 0.2, 0.5, 2.0, 10.0, 25.0, and 50.0 ng/mL).[8]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low Quality Control (LQC): 0.3 ng/mL
-
Medium Quality Control (MQC): 15.0 ng/mL
-
High Quality Control (HQC): 40.0 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
This method is adapted from established protocols for its simplicity and efficiency.[1][8][9]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the Internal Standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 18,000 x g for 10 minutes at 4°C.[8]
-
Transfer 300 µL of the clear supernatant into an HPLC vial.
-
Dilute the supernatant with 300 µL of water containing 0.2% formic acid.[8]
-
Cap the vial and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Analytical Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min. Total run time: 4.5 minutes.[8] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (E)-4-Hydroxytamoxifen: 388.2 > 72.1** this compound:** 393.2 > 72.1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Bioanalytical Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[5] A full validation was performed to assess selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10]
Selectivity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[11]
-
Results: The method demonstrated high selectivity with no significant interferences observed.
Linearity and Sensitivity
-
Protocol: Calibration curves were prepared and analyzed in triplicate on three separate days. The peak area ratio of the analyte to the IS was plotted against the nominal concentration of the analyte. A weighted (1/x²) linear regression was used. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the curve that could be measured with acceptable accuracy and precision.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
-
Results Summary:
| Parameter | Result |
| Calibration Range | 0.1 - 50.0 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Mean r² | > 0.995 |
| LLOQ Accuracy | 95% - 108% |
| LLOQ Precision | ≤ 10% CV |
Accuracy and Precision
-
Protocol: Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[4]
-
Results Summary:
| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.1 | 102.5 | 8.9 | 104.2 | 9.8 |
| LQC | 0.3 | 98.7 | 6.5 | 99.5 | 7.1 |
| MQC | 15.0 | 101.3 | 4.2 | 100.8 | 5.3 |
| HQC | 40.0 | 99.2 | 3.8 | 98.9 | 4.5 |
Matrix Effect and Recovery
-
Protocol:
-
Matrix Effect: The response of the analyte in post-extraction spiked samples from six different plasma lots was compared to the response of the analyte in a neat solution.
-
Recovery: The response of the analyte in pre-extraction spiked samples was compared to the response in post-extraction spiked samples.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.
-
Results Summary:
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| LQC | 0.3 | 92.5 | 1.03 |
| HQC | 40.0 | 94.1 | 1.01 |
Stability
-
Protocol: The stability of (E)-4-Hydroxytamoxifen was evaluated in plasma under various storage and handling conditions by analyzing LQC and HQC samples (n=3) and comparing the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.
-
Results Summary:
| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) |
| Autosampler Stability | 24 hours | 4°C | 97.8% |
| Bench-Top Stability | 6 hours | Room Temperature | 99.1% |
| Freeze-Thaw Stability | 3 Cycles | -80°C to RT | 96.5% |
| Long-Term Stability | 90 days | -80°C | 98.2% |
Visualizations
Tamoxifen Metabolism Pathway
Caption: Metabolic pathway of Tamoxifen to its active metabolites.
Bioanalytical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. id-eptri.eu [id-eptri.eu]
- 11. pmda.go.jp [pmda.go.jp]
Troubleshooting & Optimization
Technical Support Center: (E)-4-Hydroxytamoxifen-d5 in Cell-Based Assays
Welcome to the technical support center for (E)-4-Hydroxytamoxifen-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in cell-based assays?
(E)-4-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen (B1202), a well-known selective estrogen receptor modulator (SERM). The "-d5" designation indicates that the molecule has been labeled with five deuterium (B1214612) atoms. In cell-based assays, the non-deuterated form is typically used to study estrogen receptor (ER) signaling, induce gene recombination in Cre-ERT2 systems, and investigate anti-cancer properties. The deuterated form, this compound, is most commonly used as an internal standard for quantification of (E/Z)-4-hydroxy tamoxifen in mass spectrometry-based analyses due to its distinct mass.[1]
Q2: What are the key differences between the (E) and (Z) isomers of 4-Hydroxytamoxifen?
4-Hydroxytamoxifen exists as two geometric isomers: (E)-4-Hydroxytamoxifen and (Z)-4-Hydroxytamoxifen. The (Z)-isomer is the more biologically active of the two, exhibiting a significantly higher affinity for the estrogen receptor.[2] It is approximately 100 times more potent than its parent compound, Tamoxifen.[2] The (E)-isomer is considerably less active. It's crucial to be aware of the isomeric purity of your compound, as isomerization can occur in solution, particularly when exposed to light, which can impact experimental results.[3][4]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Precipitation of 4-OHT, especially from stock solutions in ethanol (B145695) stored at -20°C, is a common issue.[4][5] To redissolve the compound, warm the vial to room temperature or 37°C and vortex or shake it until the solution is clear.[4][5] It is critical to ensure complete dissolution before preparing working solutions to maintain accurate concentrations.
Q4: What are the known off-target effects of 4-Hydroxytamoxifen that I should be aware of in my cell-based assays?
While 4-OHT is a selective estrogen receptor modulator, it is known to have off-target effects. It can interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ).[6][7][8][9] These interactions can lead to unintended changes in gene expression and other cellular responses.[6] For example, at higher concentrations, 4-OHT can cause cellular stress and cytotoxicity.[6] It is advisable to include appropriate controls to account for these potential off-target effects.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Problem: You are having difficulty dissolving this compound directly in your cell culture medium or aqueous buffer.
Cause: 4-Hydroxytamoxifen is a lipophilic molecule with very low solubility in aqueous solutions.[4][10]
Solution:
-
Prepare a Concentrated Stock Solution: First, dissolve the 4-OHT powder in an organic solvent like absolute ethanol or DMSO.[4]
-
Dilute into Culture Medium: Dilute the stock solution to the final desired concentration in your cell culture medium immediately before use.
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture is low (e.g., <0.1% for ethanol) to avoid solvent-induced cytotoxicity.[4][11]
Issue 2: Inconsistent or Weaker-than-Expected Biological Activity
Problem: You observe variable results or lower-than-expected potency in your cell-based assays.
Cause: This could be due to several factors, including degradation of the compound, isomerization, or inaccurate concentration of the working solution.
Solution:
-
Protect from Light: 4-OHT is light-sensitive and can isomerize from the more active (Z)-form to the less active (E)-form upon exposure to light.[3][4] Store stock solutions in amber vials or wrapped in foil.
-
Proper Storage: Store stock solutions at -20°C.[10] However, be aware that potency can decrease over weeks even at this temperature.[5] For long-term stability, some researchers recommend storing in tetrahydrofuran (B95107) with an antioxidant like butylated hydroxytoluene (BHT).[3]
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a completely dissolved stock solution.[4] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[11]
-
Confirm Purity: If possible, verify the isomeric purity of your compound using analytical methods like HPLC.
Issue 3: Unexplained Cellular Effects or Off-Target Responses
Problem: You are observing cellular effects that cannot be explained by the known estrogen receptor-mediated activity of 4-OHT.
Cause: As mentioned in the FAQs, 4-OHT can interact with other cellular targets, leading to off-target effects.[6][7][8][9]
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This can help minimize off-target effects that may be more prominent at higher concentrations.
-
Use Specific Inhibitors/Agonists: If you suspect the involvement of a specific off-target receptor like GPR30 or ERRγ, consider using specific antagonists for these receptors in control experiments to confirm their role.
-
Gene Expression Analysis: Perform gene expression analysis (e.g., qPCR or RNA-seq) to identify changes in gene transcription that are independent of the estrogen receptor.
Quantitative Data
Table 1: Solubility of 4-Hydroxytamoxifen
| Solvent | Solubility | Reference(s) |
| Ethanol | ~20 mg/mL to ≤ 50 mM | [5][11][12] |
| DMSO | ~2 mg/mL to ≤ 100 mM | [5][6][12] |
| Dimethylformamide (DMF) | ~20 mg/mL to ≤ 50 mM | [11][12] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | [5] |
Table 2: Binding Affinities of 4-Hydroxytamoxifen for On-Target and Off-Target Receptors
| Receptor | Ligand | Parameter | Value (nM) | Cell/System | Reference(s) |
| Estrogen Receptor | 4-Hydroxytamoxifen | Relative Affinity vs. Estradiol | Comparable | Human Breast Carcinoma | [3] |
| Estrogen Receptor | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [3] |
| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 | In vitro | [3][7][10] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 | In vitro | [3] |
Table 3: IC50/EC50 Values of 4-Hydroxytamoxifen in Cell-Based Assays
| Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time | Reference(s) |
| MCF-7 | Cell Viability | IC50 | 19.35 | 24 hours | [8][13] |
| MCF-7 | Cell Viability | IC50 | 21.42 | 48 hours | [8] |
| MCF-7 | Cell Viability | IC50 | 21.42 | 72 hours | [8] |
| MCF-7 | MTT Cell Viability | EC50 | 10.49 | Not Specified | [13] |
| MCF-7 | Inhibition of estradiol-induced proliferation | IC50 | 0.0005 | Not Specified | [14] |
Experimental Protocols
Protocol 1: Preparation of 4-Hydroxytamoxifen Stock and Working Solutions
Materials:
-
This compound powder
-
Absolute ethanol or DMSO
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortexer
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of 4-OHT powder. The molecular weight of 4-Hydroxytamoxifen is 387.5 g/mol .
-
In a light-protected tube, dissolve the powder in the appropriate volume of absolute ethanol or DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution.
-
For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature. If any precipitate is visible, warm and vortex until it is fully redissolved.
-
Dilute the stock solution directly into your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix the working solution gently by inversion.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
4-Hydroxytamoxifen working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 4-Hydroxytamoxifen. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A typical experimental workflow for using 4-Hydroxytamoxifen in cell-based assays.
References
- 1. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing (E)-4-Hydroxytamoxifen-d5 Dosage for Cre Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E)-4-Hydroxytamoxifen for inducing Cre recombinase activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental design and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (E)-4-Hydroxytamoxifen-d5?
This compound is the deuterated form of (E)-4-Hydroxytamoxifen. Its primary documented use is as an internal standard for the quantification of (E)-4-Hydroxytamoxifen in samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] Deuterated standards are essential for accurate quantification in complex biological matrices.
Q2: Can this compound be used for Cre induction in the same way as non-deuterated 4-Hydroxytamoxifen (4-OHT)?
While theoretically possible, there is a lack of specific studies directly comparing the efficacy, optimal dosage, and potential toxicity of this compound with the non-deuterated form for Cre induction. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug.[2] In the absence of specific data for the d5 variant, the established protocols and dosage recommendations for non-deuterated 4-OHT serve as the best starting point for experimental design. It is crucial to empirically determine the optimal dosage for your specific model system.
Q3: What is the mechanism of 4-OHT-induced Cre-loxP recombination?
The Cre-loxP system's temporal control is often achieved by fusing Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (ERT2).[2][3] This Cre-ERT2 fusion protein is inactive and located in the cytoplasm.[3] Upon binding to 4-OHT, the Cre-ERT2 complex undergoes a conformational change and translocates to the nucleus, where it can access the genomic DNA and catalyze the recombination of DNA sequences flanked by loxP sites.[2][3]
Q4: My 4-OHT solution appears cloudy or has a precipitate. What should I do?
Precipitation of 4-OHT in ethanol (B145695) or oil-based solutions, especially after storage at low temperatures, is a common issue.[4] To redissolve the compound, warm the solution to 37°C or even up to 55°C and vortex or sonicate until it becomes clear.[4][5] It is critical to ensure that the 4-OHT is fully dissolved before administration to ensure accurate dosing.[4] For aged aliquots, heating may help restore their potency.[4]
Q5: What are the signs of 4-OHT toxicity in mice?
Common signs of toxicity include weight loss, hunched posture, lethargy, and reduced mobility.[6][7] In some cases, more severe effects such as embryo resorption in pregnant females or mortality can occur, especially at higher doses.[6][7] It is essential to monitor the health of the animals closely during and after the administration period.
Q6: How stable are 4-OHT solutions?
4-OHT is light-sensitive and its solutions can lose potency over time.[8] Stock solutions in ethanol or DMSO stored at -20°C or -80°C can degrade within weeks.[8][9] It is recommended to prepare fresh solutions for each experiment or use aliquots that have been stored for no longer than a month at -20°C or six months at -80°C.[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no Cre recombination | Suboptimal 4-OHT Dosage: The administered dose may be too low for the specific mouse strain or target tissue. | Perform a dose-response study to determine the minimal effective dose. Consult literature for dosages used in similar models.[3] |
| Poor 4-OHT Bioavailability: The compound may not be properly dissolved or may have degraded. | Ensure complete dissolution of 4-OHT in the vehicle by warming and vortexing/sonicating.[4][5] Prepare fresh solutions for each experiment.[8] | |
| Inefficient Delivery: The administration route may not be optimal for the target tissue. | Consider alternative administration routes such as oral gavage or topical application if intraperitoneal injection is not effective.[11] | |
| "Leaky" Cre Expression: Some Cre driver lines exhibit baseline activity without induction. | Include control groups of animals with the same genotype that are treated only with the vehicle to assess baseline recombination. | |
| High Animal Toxicity or Mortality | High 4-OHT Dosage: The administered dose may be too high, leading to toxic side effects. | Reduce the 4-OHT dosage. A pilot study to determine the maximum tolerated dose is recommended.[3] |
| Ethanol Toxicity: If using an ethanol/oil mixture, residual ethanol can be toxic. | Use a protocol that involves evaporating the ethanol from the oil mixture before injection.[4] | |
| Vehicle-related Issues: The oil vehicle may cause inflammation or other adverse reactions. | Ensure the use of high-quality, sterile corn or sunflower oil. | |
| Inconsistent Recombination | Variability in 4-OHT Preparation: Inconsistent dissolution or storage can lead to variable active compound concentration. | Standardize the 4-OHT solution preparation protocol, including temperature and mixing times. Use freshly prepared solutions whenever possible.[4][5][8] |
| Animal-to-Animal Variation: Individual differences in metabolism can affect recombination efficiency. | Increase the number of animals per group to account for biological variability. | |
| Mosaic Cre Expression: The expression of the Cre-ERT2 transgene can be mosaic, leading to patchy recombination. | Characterize the expression pattern of your specific Cre-driver line using a reporter strain. |
Quantitative Data Summary
In Vivo Administration of 4-Hydroxytamoxifen in Mice
| Parameter | Dosage Range | Vehicle | Administration Route | Frequency | Notes | References |
| Cre Induction | 20 - 80 mg/kg | Corn oil or Sunflower oil | Intraperitoneal (IP) | Daily for 1-7 days | Optimal dosage should be empirically determined for each mouse line. | [2][5] |
| Cre Induction in Pups | 0.25 - 1 mg/pup | Corn oil | Intraperitoneal (IP) | Daily for 5 days | For postnatal pups (P12-P17). | [3] |
| Topical Application | 2.5 - 25 mg/mL | DMSO | Topical | As required | For localized Cre induction. | [11] |
| Oral Gavage | 3 mg/mouse | Corn oil | Oral | Daily for 5 days | Found to provide maximal reporter induction with minimal adverse effects in one study. | [12] |
In Vitro Administration of 4-Hydroxytamoxifen
| Parameter | Concentration Range | Solvent | Treatment Duration | Notes | References |
| Cre Induction | 0.5 - 2 µM | Ethanol or DMSO | 24 - 72 hours | Optimal concentration is cell-type dependent. Higher concentrations can be toxic. | [13] |
| Cre Induction | 800 nM | Ethanol | 72 hours | Found to be as effective as a 10-fold higher dose of tamoxifen (B1202) in one study. | [14] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of 4-OHT in Oil
Materials:
-
(E)-4-Hydroxytamoxifen powder
-
100% Ethanol (200 proof)
-
Corn oil or Sunflower oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Sonicator or vortex mixer
-
Syringes and needles (21-27 gauge)
Procedure:
-
Stock Solution Preparation: Dissolve 4-OHT in 100% ethanol to a concentration of 10-100 mg/mL. This may require warming to 55°C and sonication for 15 minutes to fully dissolve.[5]
-
Working Solution Preparation: Dilute the ethanol stock solution with pre-warmed corn or sunflower oil to a final concentration of 10 mg/mL.[5] For example, add 100 µL of a 100 mg/mL stock to 900 µL of oil.
-
Ethanol Evaporation (Optional but Recommended): To minimize ethanol toxicity, place the oil-ethanol mixture in a vacuum centrifuge (e.g., SpeedVac) to evaporate the ethanol.[4]
-
Administration: Administer the solution via intraperitoneal injection at the desired dosage (e.g., 20-80 mg/kg).[2][5] Use the solution within 2 hours of preparation.[5]
Protocol 2: Preparation and In Vitro Application of 4-OHT
Materials:
-
(E)-4-Hydroxytamoxifen powder
-
100% Ethanol or DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of 4-OHT in 100% ethanol or DMSO. Warming and vortexing may be necessary for complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Working Solution Preparation: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 0.5-2 µM).
-
Cell Treatment: Replace the existing medium of your cells with the 4-OHT-containing medium and incubate for the desired duration (e.g., 24-72 hours).
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 6. This compound ((E)-Afimoxifene-d5) | 稳定同位素 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
preventing degradation of (E)-4-Hydroxytamoxifen-d5 in solution
This technical support center provides guidance on preventing the degradation of (E)-4-Hydroxytamoxifen-d5 in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound in experimental settings. The guidance provided is based on the properties of the well-studied analog, 4-Hydroxytamoxifen, and is expected to be directly applicable to its deuterated (-d5) form.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a desiccated environment, protected from light, at either 2-8°C or -20°C.[1][2] Under these conditions, the solid compound can remain stable for several years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in organic solvents like ethanol, methanol, or DMSO.[1][2][3] It is recommended to store these solutions at -20°C and always protect them from light.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][4] For maximal stability over several months, with less than a 5% loss in isomeric purity, one study suggests storing the compound in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[1][2][3]
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[1][2][4][5] Exposure to light, particularly UV light, can accelerate the isomerization from the more biologically active (Z)-isomer to the less active (E)-isomer and can also lead to chemical degradation.[2][4][5][6] Therefore, it is crucial to store both solid compound and solutions in the dark.[1][2][4]
Q4: What is the primary cause of degradation for this compound in solution?
The primary form of "degradation" in terms of biological activity is the isomerization from the (Z)-isomer (trans) to the (E)-isomer (cis). The (Z)-isomer is significantly more potent as an antiestrogen.[1][2] This isomerization can occur in solution, especially in solvents with a low dielectric constant and upon exposure to light.[1][3] Spontaneous isomerization has been observed to occur within 24-48 hours, eventually stabilizing at a Z/E ratio of approximately 70/30 in various media.[4][7] Another potential degradation pathway is oxidation, which can lead to the formation of an electrophilic quinone methide, especially under oxidative conditions.[8][9]
Troubleshooting Guide
Issue: My this compound solution has lost its effectiveness in my experiments.
-
Possible Cause 1: Isomerization. The less active (E)-isomer may have become predominant in your solution. This is more likely if the solution was exposed to light or stored for an extended period in a solvent with a low dielectric constant.[1][2][3]
-
Solution: For critical experiments, it is always best to use a freshly prepared solution.[2] If you suspect isomerization, you can assess the isomeric ratio using HPLC (see Protocol 1).
-
-
Possible Cause 2: Precipitation. The compound may have precipitated out of solution, especially if stored at low temperatures in solvents like DMSO or ethanol.[2][5] This would lower the effective concentration of your working solution.
-
Solution: Visually inspect your stock solution for any crystals or cloudiness. If precipitation is observed, you can try gently warming the solution to 37°C for a short period to see if the precipitate redissolves.[2][5] One study showed that heating aged aliquots can reinstate their biological activity.[5]
-
-
Possible Cause 3: Chemical Degradation. Although less common under proper storage, exposure to oxidizing agents or prolonged exposure to UV light can cause chemical degradation of the molecule.[2][5]
-
Solution: Ensure your solvents are free of oxidizing impurities and always handle the compound and its solutions under subdued light.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for 4-Hydroxytamoxifen
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | 2-8°C | Desiccated, protected from light | Up to 3 years[1] |
| Solid | -20°C | - | ≥ 4 years[2] |
| Solution (Ethanol) | -20°C | Protected from light, aliquoted | General guidance suggests preparing fresh[1][2] |
| Solution (DMSO) | -20°C | Protected from light, aliquoted | Stable for months, but precipitation can occur[2][5] |
| Solution (THF with BHT) | -25°C | In the dark | Active for ~6 months with <5% loss in isomeric purity[1][2][3] |
Table 2: Solubility of 4-Hydroxytamoxifen
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL (with heating)[1][3] |
| Methanol | 10 mg/mL[1][4] |
| DMSO | ~2 mg/mL to 100 mM (varies by source)[2][10] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[2][10] |
| Aqueous Buffers | Sparingly soluble[2][10] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and isomeric purity of this compound in a stored solution.
Materials:
-
Stored this compound solution (test sample)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with a suitable modifier (e.g., 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation: Dilute a small aliquot of both the stored test sample and the fresh standard solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with modifier). For example, start at 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 246 nm and 287 nm, or MS detection for higher specificity.[2]
-
-
Analysis:
-
Inject the standard solution to determine the retention times for the (E) and (Z) isomers of 4-Hydroxytamoxifen-d5.
-
Inject the test solution.
-
Compare the chromatograms of the test solution to the standard.
-
-
Interpretation of Results:
-
A significant decrease in the total peak area of the test sample compared to the standard indicates degradation or precipitation.
-
A change in the ratio of the peak areas for the (E) and (Z) isomers indicates that isomerization has occurred.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 8. 4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of (E)-4-Hydroxytamoxifen-d5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (E)-4-Hydroxytamoxifen-d5. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to help optimize its use while minimizing potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of (E)-4-Hydroxytamoxifen (4-OHT), which is an active metabolite of Tamoxifen (B1202). 4-OHT is a selective estrogen receptor modulator (SERM). The primary application of this compound is as an internal standard for the quantification of (E/Z)-4-hydroxy tamoxifen by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[1] In research, 4-OHT is widely used to induce gene expression in systems like the Cre-ERT2 system, where it binds to a mutated estrogen receptor (ERT2) fused to a protein of interest, inducing its nuclear translocation and activity.[2]
Q2: What are the known off-target effects of 4-Hydroxytamoxifen (B85900)?
A2: Beyond its intended role as a SERM, 4-OHT can exhibit several off-target effects, which may include:
-
Modulation of endogenous estrogen-responsive genes.[2]
-
Interaction with other cellular targets such as G protein-coupled estrogen receptor (GPR30) and estrogen-related receptor γ (ERRγ), leading to broader transcriptional changes.[2][3]
-
Induction of cellular stress and cytotoxicity at higher concentrations or with prolonged exposure.[2]
-
Induction of autophagic cell death.[4]
Q3: What is the difference between the (E) and (Z) isomers of 4-Hydroxytamoxifen?
A3: 4-Hydroxytamoxifen exists as two geometric isomers: (E) and (Z). The (Z)-isomer is the more biologically active antiestrogen.[5] In solution, especially when exposed to light, these isomers can interconvert, which can potentially reduce the effective concentration of the more active isomer.[5][6] The (Z)-isomer has been shown to form small, amorphous nanoflake assemblies that are more readily taken up by cells, leading to higher cytotoxicity in ER-positive cells compared to the (E)-isomer, which forms larger crystalline ribbons with limited cellular delivery.[7]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound required for your specific cell type or mouse model. It is recommended to perform a dose-response curve to determine the optimal concentration.[8][9]
-
Use Proper Controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., ethanol (B145695) or DMSO) in your experiments to account for any effects of the solvent itself.[8][10] For inducible systems, a control group of CreERT2-positive, floxed allele-positive animals or cells treated with the vehicle is essential to check for "leaky" Cre expression.[8]
-
Limit Exposure Time: Treat cells or animals for the shortest duration necessary to achieve the desired biological effect.
-
Alternative Inducible Systems: If off-target effects are a significant concern, consider using an alternative inducible system, such as the tetracycline-inducible (Tet-On) system, which is generally considered to have fewer off-target transcriptional effects.[2]
Troubleshooting Guide
Issue 1: High variability or unexpected results in experiments.
-
Possible Cause: Degradation or isomerization of the 4-OHT stock solution. 4-OHT is light-sensitive and can degrade over time.[8] The biologically more active (Z)-isomer can convert to the less active (E)-isomer.[5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound regularly.
-
Proper Storage: Store stock solutions in the dark at -20°C or below.[5] For maximal stability over several months, one study suggests storing the compound in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[5][6]
-
Aliquot: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Check for Precipitation: Before use, ensure the compound is fully dissolved, as precipitation can occur at low temperatures, reducing the effective concentration.[5]
-
Issue 2: Incomplete or no Cre-mediated recombination in Cre-ERT2 systems.
-
Possible Cause: Suboptimal dosage or administration route. Recombination efficiency is dose-dependent.[8]
-
Troubleshooting Steps:
-
Optimize Dosage: Consult the literature for established protocols for your specific Cre driver line and target organ.[8] You may need to perform a titration experiment to find the optimal dose.
-
Verify Administration Route: Ensure the administration route (e.g., intraperitoneal injection, oral gavage) is appropriate for your model.
-
Confirm Compound Activity: If possible, test the activity of your 4-OHT solution on a control cell line or in a reporter mouse model.
-
Issue 3: "Leaky" Cre expression in the absence of 4-OHT.
-
Possible Cause: Some Cre driver lines exhibit baseline Cre activity without induction.[8]
-
Troubleshooting Steps:
-
Use Vehicle Control: Always include a vehicle-treated control group to quantify the level of leaky expression.[8]
-
Select a Different Cre Line: If leaky expression is problematic, consider using a different Cre-ERT2 driver line with lower basal activity.
-
Quantitative Data on Off-Target Interactions
The following table summarizes the known off-target interactions of 4-Hydroxytamoxifen.
| Target Receptor | Ligand | Binding Affinity (IC50) | Effect | Reference |
| Estrogen Receptor α (ERα) | 4-Hydroxytamoxifen | 0.00003 µM | Antagonist | [11] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | ~1 µM | Inverse Agonist | [12] |
| G protein-coupled estrogen receptor (GPR30) | 4-Hydroxytamoxifen | Not specified | Agonist | [3] |
Experimental Protocols
1. Assessing Off-Target Gene Expression by RNA-Sequencing (RNA-Seq)
This protocol outlines the steps to identify unintended changes in gene expression following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Divide the cells into experimental groups: Vehicle control (e.g., ethanol), this compound treatment, and optional positive/negative controls. Ensure at least three biological replicates per group.[2]
-
Treat the cells with the desired concentration of this compound or vehicle for the specified duration.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit).[2]
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA according to the manufacturer's protocol.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.[2]
-
Gene Expression Quantification: Quantify gene expression levels using tools such as featureCounts or Salmon.[2]
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR.[2]
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched in the differentially expressed genes to understand the nature of the off-target effects.[2]
-
2. Competitive Binding Assay
This protocol is used to determine the binding affinity of a ligand to a receptor.
-
Reagents and Materials:
-
Purified receptor of interest (e.g., ERRγ).
-
Radiolabeled ligand (e.g., [3H]4-OHT).
-
Unlabeled competitor compound (this compound).
-
Assay buffer.
-
Scintillation proximity assay (SPA) beads and microplates.
-
-
Procedure:
-
Receptor Coating: Coat the microplate wells with the purified receptor.
-
Reaction Mixture: Prepare a solution containing a known concentration of the radiolabeled ligand in the assay buffer.
-
Competition: Add serial dilutions of the unlabeled this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Add SPA beads. These beads emit light when a radiolabeled molecule is bound to the receptor on the plate surface. Measure the signal using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the signal as a function of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for assessing and minimizing off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Isomer-driven supramolecular polymorphism of 4-hydroxytamoxifen modulating nanostructure-dependent cellular uptake and cytotoxicity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
challenges in the synthesis of high-purity (E)-4-Hydroxytamoxifen-d5
Here is a technical support center for the synthesis of high-purity (E)-4-Hydroxytamoxifen-d5.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a deuterated form of (E)-4-Hydroxytamoxifen, which is a less active isomer of the potent estrogen receptor modulator (Z)-4-Hydroxytamoxifen.[1] The primary application of this compound, often in a mixture with its Z-isomer, is as an internal standard for the quantification of 4-Hydroxytamoxifen (B85900) in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1][2]
Q2: What are the main challenges in synthesizing high-purity this compound?
The main challenges include:
-
Stereoisomer Control: The synthesis typically produces a mixture of (E) and (Z) isomers, which can be difficult to separate.[3]
-
Isotopic Labeling: Achieving high isotopic enrichment and preventing isotopic scrambling during the synthesis.
-
Purification: Separating the desired (E)-isomer from the more biologically active (Z)-isomer and other process-related impurities requires efficient chromatographic techniques.[3]
-
Stability: The compound can be sensitive to light and may isomerize in solution, requiring careful handling and storage.[4][5][6]
Q3: What is a common synthetic route for the 4-Hydroxytamoxifen backbone?
A frequently used method for synthesizing the tamoxifen (B1202) backbone is the McMurry reaction.[3][7] This reaction involves the reductive coupling of two different ketones, for example, 4,4'-dihydroxybenzophenone (B132225) and a suitable ketone, in the presence of a low-valent titanium reagent to form the characteristic triarylethylene structure.[3][7]
Q4: How is the deuterium (B1214612) labeling typically introduced?
Deuterium atoms can be introduced by using a deuterated starting material. For this compound, a deuterated equivalent of propiophenone (B1677668) would be a logical precursor in a McMurry reaction-based synthesis.
Q5: What analytical techniques are recommended for purity assessment?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically around 275 nm) is used to determine isomeric purity ((E) vs. (Z) ratio).[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed to confirm the molecular weight, assess isotopic enrichment, and quantify the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for confirming the structure and the positions of the deuterium labels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | Incomplete reaction during the coupling step (e.g., McMurry reaction). | Optimize reaction conditions (temperature, time, stoichiometry of reagents). Ensure all reagents are of high quality and anhydrous where necessary.[3] |
| Poor recovery during extraction and workup. | Use appropriate solvents and perform multiple extractions to maximize recovery. | |
| Incorrect E/Z Isomer Ratio | Reaction conditions favoring the formation of the undesired (Z)-isomer. | While difficult to control in the reaction itself, subsequent isomerization can be attempted. Some studies have shown that the (E)-isomer can be equilibrated to a mixture of (Z) and (E) isomers under acidic conditions, which can then be re-purified.[10] |
| Incomplete Deuteration | Incomplete deuteration of the starting material. | Verify the isotopic purity of the deuterated starting material before synthesis using mass spectrometry or NMR. |
| Isotopic scrambling during the reaction. | Use milder reaction conditions if possible. Analyze the product by mass spectrometry to check for the distribution of deuterated forms (d1-d5).[2] | |
| Poor Separation of (E) and (Z) Isomers by HPLC | Suboptimal HPLC conditions (mobile phase, column, gradient). | Optimize the HPLC method. A C18 column with a gradient elution using acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase (e.g., with 0.1% TFA or orthophosphoric acid) is often effective.[3][8] |
| Co-elution with impurities. | Analyze the crude product to identify major impurities. A multi-step purification approach might be necessary. | |
| Product Degradation or Isomerization During Storage | Exposure to light or inappropriate temperatures. | Store the solid product desiccated and protected from light at 2–8 °C.[5] Solutions should be stored in the dark at -20°C.[4][5] |
| Instability in certain solvents. | Prepare fresh solutions for experiments and avoid long-term storage in solution.[6] Ethanol and methanol are suitable solvents for stock solutions.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxytamoxifen Backbone via McMurry Reaction
This protocol is a general guideline for the synthesis of the 4-hydroxytamoxifen backbone and should be adapted for the deuterated analog by using the appropriate deuterated starting material.
Materials:
-
4,4'-dihydroxybenzophenone
-
Propiophenone-d5
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a reaction flask under an inert atmosphere (Argon or Nitrogen).
-
In the flask, suspend Zinc dust in dry THF.
-
Cool the suspension in an ice bath and slowly add TiCl₄.
-
Remove the ice bath and heat the mixture to reflux for 2-3 hours to form the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of 4,4'-dihydroxybenzophenone and propiophenone-d5 in dry THF.
-
Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into water.
-
Acidify the aqueous mixture with HCl.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be a mixture of (E)- and (Z)-4-Hydroxytamoxifen-d5.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol provides a general method for separating the (E) and (Z) isomers.
Materials:
-
Crude (E/Z)-4-Hydroxytamoxifen-d5
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid
-
C18 Reverse-Phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. A common system consists of Mobile Phase A: Water with 0.1% v/v TFA and Mobile Phase B: Acetonitrile or Methanol with 0.1% v/v TFA. Degas the mobile phases.[3]
-
Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.[3]
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a gradient elution, for example, starting with a lower concentration of the organic solvent and gradually increasing it. A shallow gradient is often more effective for isomer separation.
-
Monitor the elution using a UV detector at approximately 275 nm.[3][8]
-
-
Fraction Collection: Collect the fractions corresponding to the (E)-isomer peak. The (E)-isomer typically elutes before the (Z)-isomer in reverse-phase chromatography.
-
Final Processing: Combine the collected fractions containing the pure (E)-isomer. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.[3]
Visualized Workflows and Logic
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Isomer Separation
Caption: A decision tree for troubleshooting poor separation of E/Z isomers during HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: (E)-4-Hydroxytamoxifen-d5 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (E)-4-Hydroxytamoxifen-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound is showing significant peak tailing or fronting. What are the potential causes and how can I resolve this?
A: Peak asymmetry is a common issue in HPLC. Here’s a breakdown of potential causes and solutions:
-
Peak Tailing: This can be caused by interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.[1] Other causes include column overload and contamination.
-
Solution:
-
Use a base-deactivated column: Employ a column with end-capping to minimize silanol interactions.[1]
-
Adjust mobile phase pH: Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to saturate the silanol groups.
-
Reduce sample load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.[1][2]
-
Column cleaning: Flush the column with a strong solvent to remove any contaminants.[3]
-
-
-
Peak Fronting: This is often a sign of column overload or issues with the sample solvent.[1]
-
Solution:
-
Decrease injection volume or concentration: Similar to tailing, reducing the amount of sample injected can resolve fronting.[1]
-
Ensure sample solvent is weaker than mobile phase: Dissolving the sample in a solvent weaker than the initial mobile phase will help to focus the analyte band at the head of the column.[4]
-
-
Logical Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape in HPLC.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting between injections. What could be causing this variability?
A: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[3]
-
Potential Causes & Solutions:
-
Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run.[3]
-
Mobile phase composition changes: Prepare fresh mobile phase for each run to avoid changes in composition due to evaporation of volatile components.[3]
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[2][3]
-
Pump issues: Air bubbles in the pump or pump seal failure can lead to inconsistent flow rates. Degas the mobile phase and purge the pump.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A1: A general guideline for injection volume is 1-2% of the total column volume to avoid peak distortion due to mass overload.[2] For many analytical HPLC columns, an injection volume in the range of 5-20 µL is a good starting point. One study optimized an HPLC method for 4-Hydroxytamoxifen (B85900) and found an injection volume of 10 μL to be optimal.[5][6]
Q2: How can I optimize the injection volume for my specific assay?
A2: To optimize the injection volume, perform a load study. Inject increasing volumes of your sample while monitoring peak shape and resolution. The optimal injection volume will be the largest volume that does not cause a significant decrease in performance (e.g., peak fronting or loss of resolution).
Q3: What are the key parameters to consider when developing an HPLC method for this compound?
A3: Several factors should be considered during method development. A Design of Experiments (DoE) approach can be used to systematically optimize these parameters.[5][6][7] Key parameters include:
Q4: What type of HPLC column is recommended for the analysis of 4-Hydroxytamoxifen?
A4: Reversed-phase C18 columns are commonly used for the separation of tamoxifen (B1202) and its metabolites, including 4-Hydroxytamoxifen.[9][10][11]
Experimental Protocols
Sample Preparation from Plasma
This protocol is a general guideline for the extraction of 4-Hydroxytamoxifen from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of water containing 1% formic acid and vortex for 30 seconds.[11][12]
-
Add 100 µL of methanol (B129727) and agitate for 10 minutes at room temperature.[11][12]
-
Add 400 µL of the internal standard solution (e.g., this compound in a suitable solvent) and vortex again.[11][12]
-
Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.[11][12]
-
Transfer 300 µL of the supernatant to a clean vial and mix with 300 µL of water containing 0.2% formic acid and 2 mM ammonium (B1175870) formate.[11][12]
General HPLC Method for this compound
The following table summarizes typical HPLC conditions for the analysis of 4-Hydroxytamoxifen. These parameters may require optimization for your specific instrument and application.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[10][13] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or orthophosphoric acid).[5][6][9] A gradient elution, where the concentration of the organic solvent is gradually increased, is often effective.[9] |
| Flow Rate | 0.4 - 1.0 mL/min[5][6][10] |
| Column Temperature | 35°C[10] |
| Injection Volume | 10 - 50 µL[5][6][10] |
| Detection | UV detection at 256 nm or 275 nm, or fluorescence detection (Excitation: 256 nm, Emission: 380 nm) after post-column UV irradiation.[5][6][10] Mass spectrometry (MS) can also be used for more sensitive and selective detection.[11][12] |
Signaling Pathway
Mechanism of Action of 4-Hydroxytamoxifen
4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM). In breast cancer cells, it acts as an antagonist to the estrogen receptor, inhibiting the proliferative effects of estrogen.[9]
References
- 1. tajhizshimi.com [tajhizshimi.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects with (E)-4-Hydroxytamoxifen-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (E)-4-Hydroxytamoxifen-d5 as an internal standard to address matrix effects in analytical assays.
Troubleshooting Guide
Encountering issues during experimental workflows is common. This guide provides solutions to potential problems when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Precision and Inaccurate Quantification | Chromatographic separation of this compound and the analyte due to the deuterium (B1214612) isotope effect. | Optimize chromatographic conditions (e.g., gradient, column temperature) to ensure co-elution. Consider using a column with a different selectivity. |
| Isotopic contribution from the internal standard to the analyte signal, or vice-versa. | Verify the isotopic purity of the this compound standard. If significant unlabeled analyte is present, a new standard may be required. Check for in-source fragmentation of the internal standard that could produce an ion at the analyte's m/z. | |
| Differential matrix effects where the internal standard and analyte are not affected equally by ion suppression or enhancement. | Evaluate matrix effects by performing a post-column infusion experiment to identify regions of significant ion suppression or enhancement. Adjust chromatography to move the analyte and internal standard away from these regions. | |
| Low or No Internal Standard Signal | Degradation of the this compound standard. | Ensure proper storage of the standard as recommended by the manufacturer, protected from light and at the correct temperature. Prepare fresh working solutions regularly. |
| Inefficient extraction from the sample matrix. | Optimize the sample preparation method. This may include adjusting the pH of the extraction solvent or using a different solid-phase extraction (SPE) sorbent and elution solvent. | |
| Adsorption to labware. | Use low-adsorption plasticware or silanized glassware. Adding a small amount of organic solvent to the sample matrix can sometimes reduce adsorption. | |
| High Background or Interference | Contamination of the LC-MS/MS system. | Flush the system with a strong solvent mixture (e.g., isopropanol:acetonitrile (B52724):water) to remove potential contaminants. |
| Co-eluting isobaric interferences from the matrix. | Improve chromatographic separation to resolve the interference from the analyte and internal standard. If separation is not possible, a more specific mass transition may need to be identified. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1] Because it is chemically identical to the analyte, (E)-4-Hydroxytamoxifen, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[1]
Q2: What are "matrix effects" and how does a deuterated internal standard help?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression or enhancement, causing inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is normalized, improving data quality.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Deuterium atoms on stable, non-exchangeable positions of the molecule (like an aromatic ring) are very unlikely to exchange with hydrogen atoms from the solvent under typical analytical conditions. Manufacturers of high-quality deuterated standards strategically place the deuterium labels on such stable positions to prevent this from occurring.
Q4: How do I choose the right concentration for my this compound internal standard?
A4: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The goal is to obtain a strong, reproducible signal for the internal standard without it being so high that it contributes significantly to the analyte signal through isotopic impurities.
Q5: What should I do if I observe a slight shift in retention time between (E)-4-Hydroxytamoxifen and its d5-labeled internal standard?
A5: A small retention time shift, known as the "isotope effect," can sometimes occur with deuterated standards.[2] While minor shifts may not impact quantification, a significant separation can lead to differential matrix effects. If you observe a noticeable separation, you should try to optimize your chromatographic method (e.g., by adjusting the mobile phase gradient or temperature) to achieve co-elution.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by mitigating matrix effects. The following table provides a representative comparison of bioanalytical method performance for 4-Hydroxytamoxifen with and without a deuterated internal standard in human plasma.
| Parameter | Without Internal Standard | With this compound IS |
| Accuracy (% Bias) | -25% to +30% | -5% to +5% |
| Precision (%RSD) | 15 - 25% | < 10% |
| Matrix Effect (% Suppression/Enhancement) | 30 - 50% | < 5% (after normalization) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |
Note: The values in this table are synthesized from typical performance improvements reported in bioanalytical literature for methods utilizing stable isotope-labeled internal standards and do not represent data from a single specific study.
Experimental Protocol: Quantification of 4-Hydroxytamoxifen in Human Plasma using UPLC-MS/MS
This protocol outlines a general procedure for the quantification of (E/Z)-4-Hydroxytamoxifen in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
(E/Z)-4-Hydroxytamoxifen analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Hydroxytamoxifen and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 4-Hydroxytamoxifen stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.1 to 50 ng/mL).[3]
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
-
Transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 4-Hydroxytamoxifen in the unknown samples using the regression equation from the calibration curve.
Visualizations
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(E)-4-Hydroxytamoxifen: A Comparative Analysis of Antibody-Based Detection and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the study of tamoxifen (B1202) and its metabolites, the accurate detection and quantification of (E)-4-Hydroxytamoxifen is of paramount importance. This guide provides a comparative overview of two principal analytical approaches: traditional antibody-based immunoassays and the more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of methodology can significantly impact experimental outcomes, particularly concerning specificity and the potential for cross-reactivity, as illustrated by the challenge of distinguishing between (E)-4-Hydroxytamoxifen and its deuterated isotopologue, (E)-4-Hydroxytamoxifen-d5.
In contrast, mass spectrometry-based methods excel at differentiating molecules based on their mass-to-charge ratio, providing a highly specific and quantitative alternative.
Comparative Performance: Immunoassay vs. LC-MS/MS
The following table summarizes the key performance characteristics of antibody-based assays and LC-MS/MS for the analysis of (E)-4-Hydroxytamoxifen.
| Feature | Antibody-Based Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be prone to cross-reactivity with structurally similar compounds, including metabolites and deuterated analogs. | Highly specific; can readily distinguish between isomers and isotopologues like (E)-4-Hydroxytamoxifen and this compound based on their mass difference.[1][2][3][4] |
| Sensitivity | Generally high, but can be affected by matrix effects and cross-reactivity. | Excellent sensitivity, often reaching sub-nanogram per milliliter levels.[3] |
| Quantitative Accuracy | Can be less accurate due to cross-reactivity and non-specific binding. | Considered the gold standard for quantification due to its high accuracy and precision.[1][4] |
| Throughput | Typically high, suitable for screening large numbers of samples. | Lower throughput compared to immunoassays, although advancements in automation are improving this. |
| Development Cost & Time | Development of specific monoclonal antibodies can be time-consuming and expensive. | Initial instrument setup is costly, but method development for specific analytes can be relatively rapid. |
| Expertise Required | Relatively straightforward to perform once the assay is established. | Requires specialized technical expertise for operation and data analysis.[4] |
Experimental Protocols
Antibody Cross-Reactivity Evaluation (Hypothetical Protocol)
To assess the cross-reactivity of an antibody intended for (E)-4-Hydroxytamoxifen, a competitive immunoassay (e.g., ELISA) would be employed.
-
Coating: Microtiter plate wells are coated with a conjugate of (E)-4-Hydroxytamoxifen and a carrier protein.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of (E)-4-Hydroxytamoxifen (the analyte) or this compound (the potential cross-reactant).
-
Incubation: The antibody-analyte mixtures are added to the coated wells, allowing for competition between the free analyte/cross-reactant and the coated conjugate for antibody binding sites.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Analysis: The degree of signal inhibition by this compound is compared to that of (E)-4-Hydroxytamoxifen to determine the percentage of cross-reactivity.
LC-MS/MS Quantification of (E)-4-Hydroxytamoxifen
LC-MS/MS offers a robust and specific method for the simultaneous quantification of tamoxifen and its metabolites.[1][2][3]
-
Sample Preparation: Plasma or serum samples undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 analytical column is commonly used with a gradient elution of a mobile phase, such as water and acetonitrile, to separate tamoxifen and its metabolites based on their physicochemical properties.[3]
-
Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the first quadrupole. They are then fragmented in the collision cell, and the resulting fragment ions are analyzed in the second quadrupole.
-
Detection and Quantification: Specific precursor-to-product ion transitions are monitored for each analyte, allowing for highly selective and sensitive detection. Quantification is achieved by comparing the analyte's peak area to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the concept of antibody cross-reactivity and the typical workflow for its evaluation.
Caption: Antibody cross-reactivity with a deuterated analog.
Caption: Workflow for evaluating antibody cross-reactivity.
Conclusion
For applications demanding high specificity and accurate quantification of (E)-4-Hydroxytamoxifen, particularly in complex biological matrices or when isotopic variants are present, LC-MS/MS is the demonstrably superior methodology. While immunoassays offer high throughput for screening purposes, their susceptibility to cross-reactivity with structurally related compounds, including deuterated internal standards, necessitates careful validation and may compromise data integrity. The adoption of LC-MS/MS as a reference method provides researchers with the confidence of precise and reliable data, crucial for advancing drug development and clinical research.[4]
References
A Comparative Guide to the Metabolic Stability of 4-Hydroxytamoxifen and (E)-4-Hydroxytamoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of 4-Hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the breast cancer drug Tamoxifen (B1202), and its deuterated analogue, (E)-4-Hydroxytamoxifen-d5. This document is intended to assist researchers in drug development and metabolism studies by providing a comprehensive overview of their metabolic profiles, supported by experimental data and protocols.
Introduction
4-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) that plays a crucial role in the therapeutic effects of Tamoxifen. Its metabolic stability is a key determinant of its efficacy and duration of action. This compound is a deuterated version of 4-OHT, often used as an internal standard in analytical studies due to its mass shift. The substitution of hydrogen with deuterium (B1214612) at specific positions can potentially alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This guide explores the metabolic pathways of 4-OHT and discusses the theoretical and observed impact of deuteration on its stability.
Data Presentation: Comparative Metabolic Stability
| Parameter | 4-Hydroxytamoxifen | This compound (Theoretical) | Key Considerations & References |
| Primary Metabolic Pathways | - Glucuronidation (Phase II) - Further hydroxylation followed by glucuronidation (Phase I & II) | Expected to be the same as 4-Hydroxytamoxifen. | The primary routes of metabolism for 4-OHT are well-established.[1] |
| Key Metabolizing Enzymes | - UGT1A4, UGT1A8, UGT1A10, UGT2B7 - Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4 for further oxidation) | Expected to be the same as 4-Hydroxytamoxifen. | UGT enzymes are primarily responsible for the glucuronidation of 4-OHT.[1][2] CYP enzymes are involved in the metabolism of the parent drug, tamoxifen, to 4-OHT.[3] |
| In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Variable, but generally considered to have moderate to high stability. One study reported a half-life of over 145 minutes for a similar compound.[4] | Potentially longer than 4-Hydroxytamoxifen. | The C-D bond is stronger than the C-H bond, which can slow down metabolism at the site of deuteration if C-H bond cleavage is the rate-limiting step.[5][6][7][8] |
| Intrinsic Clearance (CLint) in HLM | Moderate | Potentially lower than 4-Hydroxytamoxifen. | A slower rate of metabolism would result in lower intrinsic clearance.[9] |
| Kinetic Isotope Effect (KIE) | Not Applicable | A small to negligible KIE is expected for aromatic hydroxylation. | P450-mediated aromatic hydroxylation, a potential minor metabolic pathway for 4-OHT, typically does not exhibit a significant KIE as C-H bond cleavage is not the rate-limiting step.[10] However, if other oxidative metabolic pathways involving C-H bond cleavage are significant, a more pronounced KIE could be observed. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compounds: 4-Hydroxytamoxifen and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Mandatory Visualization
Caption: Simplified metabolic pathway of Tamoxifen leading to 4-Hydroxytamoxifen and its subsequent metabolism.
Caption: Experimental workflow for in vitro metabolic stability assay.
Discussion
The metabolic stability of 4-Hydroxytamoxifen is primarily governed by Phase II glucuronidation reactions mediated by UGT enzymes. While further Phase I oxidation is possible, it is generally considered a minor pathway for 4-OHT itself.
For this compound, the five deuterium atoms are located on one of the phenyl rings. The primary metabolic route for 4-OHT is glucuronidation at the hydroxyl group, a process that does not involve the cleavage of the C-D bonds on the phenyl ring. Therefore, a significant kinetic isotope effect on the major metabolic pathway is not expected.
However, if minor oxidative metabolic pathways involving hydroxylation of the deuterated phenyl ring occur, a slight decrease in the rate of metabolism for the d5-analogue might be observed. The magnitude of this effect is generally small for aromatic hydroxylations because the initial epoxidation of the aromatic ring, not the subsequent C-H (or C-D) bond cleavage, is the rate-limiting step.[10]
The prevalent use of this compound as an internal standard in bioanalytical methods further suggests that its metabolic fate is very similar to that of the unlabeled 4-Hydroxytamoxifen. Significant differences in metabolic stability would make it an unsuitable internal standard.
Conclusion
References
- 1. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CYP2D6 catalyzes tamoxifen 4-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. youtube.com [youtube.com]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-4-Hydroxytamoxifen Binding to Estrogen Receptor Subtypes
(E)-4-Hydroxytamoxifen, the active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) that exhibits high-affinity binding to both ERα and ERβ.[1] Its therapeutic efficacy, particularly in the context of ER-positive breast cancer, is directly linked to this interaction.[1] The compound's binding affinity is often comparable to or even greater than that of the endogenous ligand, 17β-estradiol.[1]
Quantitative Binding Affinity Data
The relative binding affinity of (E)-4-Hydroxytamoxifen for estrogen receptors has been determined in numerous studies, primarily through competitive binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand, typically [³H]-17β-estradiol, from the receptor. The key parameters used to quantify binding affinity are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).
| Receptor Subtype | Ligand | Parameter | Value (nM) | Assay System |
| Estrogen Receptor (Human Breast Carcinoma) | (E)-4-Hydroxytamoxifen | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma |
| Estrogen Receptor (Human Breast Carcinoma) | (E)-4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma |
| Estrogen-Related Receptor γ (ERRγ) | [³H]4-Hydroxytamoxifen | Kd | 35 | In vitro |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 | In vitro |
It is important to note that while 4-Hydroxytamoxifen shows high affinity for ERα and ERβ, it also binds to the estrogen-related receptor γ (ERRγ)[2][3].
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The determination of the binding affinity of (E)-4-Hydroxytamoxifen to estrogen receptors is predominantly achieved through competitive binding assays.[1] The following is a generalized protocol based on established methodologies.[4][5][6]
Objective: To determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen.
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.[1]
-
Radioligand: [³H]-17β-estradiol.[1]
-
Test Compound: (E)-4-Hydroxytamoxifen.
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[4]
-
Hydroxylapatite (HAP) slurry: For separating bound from free radioligand.[4]
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions as required. The test compound and radioligand should be diluted to the desired concentrations in the assay buffer.
-
Incubation: In assay tubes, combine the receptor source, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound (e.g., (E)-4-Hydroxytamoxifen). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Quantification: Carefully remove the supernatant containing the free radioligand. Wash the HAP pellet to remove any remaining unbound ligand. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow of a competitive binding assay.
Signaling Pathway and Logical Comparison
(E)-4-Hydroxytamoxifen functions as a SERM, meaning its activity is tissue-dependent. In breast tissue, it acts as an antagonist, inhibiting the proliferative effects of estrogen. In other tissues, such as the endometrium, it can exhibit partial agonist activity. This differential activity is a result of the conformational changes it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activators and co-repressors to the receptor-DNA complex.
Caption: Binding affinity comparison.
References
A Comparative In Vivo Analysis of Deuterated vs. Non-Deuterated 4-Hydroxytamoxifen: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo characteristics of deuterated and non-deuterated 4-hydroxytamoxifen (B85900) (4-OHT). While direct comparative in vivo studies are not yet available in published literature, this document synthesizes known data on non-deuterated 4-OHT and established principles of drug deuteration to offer a predictive analysis of the potential advantages of a deuterated analogue.
4-Hydroxytamoxifen is the primary active metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is, however, subject to inter-individual variability in metabolism and pharmacokinetic profiles. Deuteration, the strategic replacement of hydrogen atoms with deuterium (B1214612), has emerged as a promising strategy to improve the pharmacokinetic and toxicological properties of drugs.[1][2] This guide will delve into the metabolic pathways of 4-OHT, present available in vivo data for the non-deuterated form, and project the anticipated benefits of deuteration.
The Rationale for Deuterating 4-Hydroxytamoxifen
The metabolic fate of 4-OHT is a critical determinant of its efficacy and duration of action. The molecule undergoes further metabolism primarily through two pathways: hydroxylation by cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][4] The carbon-hydrogen (C-H) bonds at the sites of metabolic attack are susceptible to enzymatic cleavage. By replacing these hydrogen atoms with deuterium, a heavier and more stable isotope, the resulting carbon-deuterium (C-D) bond is stronger and more resistant to metabolic breakdown.[5] This "kinetic isotope effect" can slow down the rate of metabolism, leading to several potential in vivo advantages for a deuterated 4-OHT analogue.
Signaling Pathway of 4-Hydroxytamoxifen
4-Hydroxytamoxifen exerts its primary effect by competitively binding to the estrogen receptor, leading to the modulation of gene transcription in estrogen-responsive tissues.
In Vivo Metabolism of Non-Deuterated 4-Hydroxytamoxifen
The in vivo metabolism of 4-OHT is complex and involves multiple enzymatic pathways. The primary routes of metabolism and the key enzymes involved are:
-
Hydroxylation: Cytochrome P450 enzymes, including CYP2D6, CYP2B6, and CYP2C9, are involved in the further hydroxylation of 4-OHT.[6][7]
-
Glucuronidation: UGT enzymes, particularly UGT1A4, UGT1A8, UGT1A10, and UGT2B7, conjugate 4-OHT with glucuronic acid, facilitating its excretion.[3][4] This process can occur at both the phenolic hydroxyl group (O-glucuronidation) and the tertiary amine (N+-glucuronidation).[4]
These metabolic processes inactivate 4-OHT and enhance its clearance from the body.
Potential In Vivo Advantages of Deuterated 4-Hydroxytamoxifen
Based on the principles of deuteration, a deuterated version of 4-OHT is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The primary anticipated advantages include:
-
Increased Half-Life and Exposure: By slowing the rate of metabolism, deuteration would likely lead to a longer plasma half-life (t½) and a greater area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.
-
Reduced Metabolic Clearance: A lower rate of metabolism would result in decreased clearance of the drug from the body.
-
Potentially Lower and Less Frequent Dosing: An extended half-life could allow for lower doses or less frequent administration to maintain therapeutic concentrations, potentially improving patient compliance.
-
Reduced Formation of Metabolites: Deuteration at specific metabolic "soft spots" could reduce the formation of certain metabolites, which may be beneficial if these metabolites contribute to off-target effects or toxicity. For instance, deuteration of the ethyl group of tamoxifen has been shown to reduce its genotoxicity by decreasing alpha-hydroxylation.[8]
-
More Predictable Pharmacokinetics: By minimizing metabolism-related variability, a deuterated 4-OHT could lead to more consistent plasma concentrations among individuals, particularly in patients with genetic polymorphisms in metabolizing enzymes like CYP2D6.[3]
Quantitative Data: Pharmacokinetics of Non-Deuterated 4-Hydroxytamoxifen in Mice
The following table summarizes available pharmacokinetic data for non-deuterated 4-hydroxytamoxifen in mice. It is important to note that pharmacokinetic parameters can vary significantly depending on the animal model, route of administration, and dosage.
| Parameter | Value | Animal Model | Route of Administration | Dosage | Reference |
| Peak Plasma Concentration (Cmax) | 3.6 ng/mL | Mice | Oral | 1 mg/kg | [9] |
| Time to Peak Concentration (Tmax) | 2 hours | Mice | Oral | 1 mg/kg | [9] |
| Plasma Concentration at 6 hours | <0.4 ng/mL | Mice | Oral | 1 mg/kg | [9] |
| EC50 (in vitro recombination) | 7.6 ± 2.5 ng/ml | Cspg4/tomato mice | - | - | [10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of a compound in a mouse model.
-
Animal Model: Female CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Compound Administration:
-
Prepare a formulation of non-deuterated or deuterated 4-hydroxytamoxifen in a suitable vehicle (e.g., corn oil).
-
Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via retro-orbital or tail-vein sampling at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of 4-hydroxytamoxifen in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver microsomes.
-
Materials:
-
Pooled human liver microsomes (or from other species).
-
NADPH regenerating system.
-
Test compound (non-deuterated or deuterated 4-hydroxytamoxifen).
-
-
Incubation:
-
Pre-incubate liver microsomes with the test compound in a phosphate (B84403) buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a stopping solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life.
-
Proposed Experimental Workflow for Comparison
A direct in vivo comparison of deuterated and non-deuterated 4-hydroxytamoxifen would be essential to confirm the theoretical advantages. The following workflow illustrates a logical experimental approach.
Conclusion
While direct comparative in vivo data for deuterated versus non-deuterated 4-hydroxytamoxifen is currently unavailable, the established principles of the kinetic isotope effect strongly suggest that a deuterated analogue would offer significant pharmacokinetic advantages. These may include a longer half-life, increased systemic exposure, and a more predictable metabolic profile. Such improvements could translate into a more effective and potentially safer therapeutic agent for the treatment of ER-positive breast cancer. Further preclinical and clinical studies are warranted to empirically validate these anticipated benefits.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quaternary ammonium-linked glucuronidation of trans-4-hydroxytamoxifen, an active metabolite of tamoxifen, by human liver microsomes and UDP-glucuronosyltransferase 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 6. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deuterium isotope effect for the alpha-hydroxylation of tamoxifen by rat liver microsomes accounts for the reduced genotoxicity of [D5-ethyl]tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
A Researcher's Guide to Assessing the Purity of (E)-4-Hydroxytamoxifen-d5 from Different Suppliers
For researchers in pharmacology, toxicology, and drug development, the purity of isotopically labeled standards like (E)-4-Hydroxytamoxifen-d5 is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive framework for assessing and comparing the purity of this compound obtained from various suppliers. We present detailed experimental protocols for identity, chemical purity, and isotopic purity assessment, alongside a comparative analysis of hypothetical data from three representative suppliers.
(E)-4-Hydroxytamoxifen, a metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM). Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its purity is critical to avoid interference from impurities that could compromise the integrity of analytical data.
Comparative Purity Assessment
To illustrate the importance of supplier evaluation, we present a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the key purity attributes assessed through the experimental protocols detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Identity Confirmation (by LC-MS) | Confirmed | Confirmed | Confirmed | Mass matches theoretical |
| Chemical Purity (by HPLC-UV, % Area) | 99.8% | 98.5% | 99.2% | ≥ 98.0% |
| (Z)-Isomer Impurity (by HPLC-UV, % Area) | 0.15% | 1.2% | 0.5% | ≤ 0.5% |
| Other Impurities (by HPLC-UV, % Area) | 0.05% | 0.3% | 0.3% | ≤ 0.5% |
| Isotopic Purity (by LC-MS, % d5) | 99.5% | 99.1% | 99.3% | ≥ 99.0% |
| Residual Solvents (by GC-MS) | < 0.01% | 0.05% (Acetone) | < 0.01% | As per ICH Q3C |
| Water Content (by Karl Fischer) | 0.1% | 0.5% | 0.2% | ≤ 0.5% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Workflow for Purity Assessment
A systematic approach is essential for the comprehensive evaluation of this compound. The following diagram outlines the recommended experimental workflow.
Safety Operating Guide
Essential Safety and Logistics for Handling (E)-4-Hydroxytamoxifen-d5
(E)-4-Hydroxytamoxifen-d5 is a deuterated active metabolite of tamoxifen, a substance often utilized in cancer research. Due to its potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and being a suspected reproductive toxin, stringent safety protocols are imperative for its handling and disposal.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] It is harmful by inhalation, in contact with skin, and if swallowed.[2][3][4] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2][3] As a cytotoxic compound, exposure should be minimized.[5] Therefore, appropriate personal protective equipment is the primary barrier against potential exposure.[6][7]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile, neoprene, or latex gloves compliant with ASTM D6978-(05)-13 are recommended.[6][8] Double gloving is advised. |
| Body Protection | Gown/Coverall | Disposable, fluid-resistant gowns or coveralls that provide full coverage.[7][9] |
| Eye & Face Protection | Safety Glasses/Goggles & Face Shield | Tightly fitting safety goggles with side shields or a full-face shield should be worn to protect against splashes.[3][6][8] |
| Respiratory Protection | Respirator | A fit-tested N95 or higher-rated respirator is necessary when handling the powder form to prevent inhalation of airborne particles.[7][8] |
Operational Plan for Safe Handling
Safe handling practices are crucial to prevent contamination and exposure.[4] This includes working in a designated and well-ventilated area, and proper preparation of solutions.
Experimental Protocol: Preparation of Stock Solutions
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a chemical fume hood or a biological safety cabinet.[6][10]
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[11]
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add a suitable solvent, such as methanol, to dissolve the compound.[11] Use of aprotic solvents is recommended when possible to prevent deuterium-hydrogen exchange.[11]
-
Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature, typically -20°C for long-term storage.[2][11]
Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), plasticware, and any absorbent materials used for spills should be collected in a designated, sealed container labeled as "Cytotoxic Waste".[4][7] |
| Liquid Waste | Unused solutions should be collected in a clearly labeled, sealed waste container. Do not discharge to sewer systems.[4][12] |
| Final Disposal | All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration in accordance with local, state, and federal regulations.[4][12] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator before cleaning up the spill.[5][7]
-
Containment: Cover the spill with absorbent material from a spill kit.[7]
-
Cleanup: Carefully collect the contaminated absorbent material and place it in a designated cytotoxic waste container.[7]
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a detergent and water.[7]
-
Reporting: Report the spill to the appropriate safety personnel.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. ohsinsider.com [ohsinsider.com]
- 9. pharmtech.com [pharmtech.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
